XPC-7724
Description
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Properties
Molecular Formula |
C25H30FN5O2S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H30FN5O2S/c1-18-16-24(34(32,33)29-25-27-12-7-13-28-25)22(26)17-23(18)30(3)21-10-14-31(15-11-21)19(2)20-8-5-4-6-9-20/h4-9,12-13,16-17,19,21H,10-11,14-15H2,1-3H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
ULMBIFFUJVWPIM-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(CC2)[C@H](C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4 |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)C2CCN(CC2)C(C)C3=CC=CC=C3)F)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Neuronal Mechanism of Action of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of XPC-7724, a novel and highly selective inhibitor of the voltage-gated sodium channel Nav1.6. The information presented is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
Core Mechanism of Action
This compound exerts its neuronal effects through the selective inhibition of the Nav1.6 sodium channel, which is crucial for the initiation and propagation of action potentials.[1][2][3] Its mechanism is distinguished by its high selectivity and state-dependent binding, which allows for the targeted modulation of excitatory neuronal activity.[1][2][4]
The primary mechanism involves this compound binding to and stabilizing the inactivated state of the Nav1.6 channel.[1][2][4] This state-dependent inhibition means the compound has a much higher affinity for channels that are already active, a characteristic that is particularly relevant in pathological conditions of neuronal hyperexcitability. By stabilizing the inactivated state, this compound effectively reduces the number of available channels that can open in response to depolarization, thereby suppressing aberrant action potential firing.[1][4] This leads to a targeted down-regulation of excitatory circuits.[1][2][3]
A key feature of this compound is its exquisite selectivity for Nav1.6, which is abundantly expressed in excitatory pyramidal neurons, over the Nav1.1 channel, which is predominantly found in inhibitory interneurons.[1][2][4] This selectivity, greater than 100-fold, allows this compound to reduce excitatory signaling while preserving the function of inhibitory circuits, a significant advantage over non-selective sodium channel blockers.[1][2][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through electrophysiological studies. The following tables summarize the key quantitative data.
| Parameter | Value | Channel Subtype | Description |
| IC₅₀ | 0.078 µM | hNav1.6 | Concentration for 50% inhibition of the channel from a depolarized, half-inactivated holding potential.[5] |
| Selectivity | >100-fold | Nav1.6 vs. Nav1.1 | Ratio of IC₅₀ values, indicating preferential inhibition of the target channel.[1][2][4] |
| State-Dependence | >1000-fold | hNav1.6 | Reduction in potency when measured at a hyperpolarized resting potential (-120 mV) versus a depolarized potential.[6][7] |
| Steady-State Inhibition IC₅₀ (V₀.₅) | 0.196 µM | hNav1.6 | Potency measured from a holding potential where half the channels are inactivated, representing a more physiological resting membrane potential.[4] |
| Recovery from Inactivation (τ_slow) | ~20 seconds | hNav1.6 | The compound introduces a slow component to the recovery from inactivation, indicating a long residency time on the channel.[2] |
Signaling Pathway and Cellular Effect
This compound directly modulates the electrical signaling of neurons by targeting a key ion channel. The pathway is direct and does not involve secondary messengers.
Caption: Mechanism of this compound action in an excitatory neuron.
Experimental Protocols
The primary method for characterizing the mechanism of action of this compound is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents and action potentials in single cells.
Cell Line Electrophysiology for IC₅₀ Determination
-
Objective: To determine the potency and selectivity of this compound on specific human Nav channel subtypes.
-
Cell Lines: HEK-293 cells stably expressing recombinant human Nav1.1, Nav1.2, or Nav1.6 channels.
-
Solutions:
-
Internal Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; adjusted to pH 7.4 with NaOH.
-
-
Protocol:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
Borosilicate glass micropipettes (resistance 2-4 MΩ) are filled with internal solution and mounted on a micromanipulator.
-
A giga-ohm seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a specific membrane potential (e.g., -70 mV, near the V₀.₅ of inactivation) using a patch-clamp amplifier.
-
Voltage protocols are applied to elicit sodium currents. A typical protocol involves a depolarizing step to -10 mV to activate the channels.
-
This compound is applied at various concentrations via a perfusion system.
-
The peak sodium current is measured before and after drug application to determine the percentage of inhibition.
-
Concentration-response curves are generated by plotting inhibition against drug concentration and fitted with the Hill equation to calculate the IC₅₀.
-
Brain Slice Electrophysiology for Cellular Selectivity
-
Objective: To assess the effect of this compound on the firing properties of different neuronal subtypes in a more intact circuit.
-
Preparation: Acute brain slices (e.g., from the somatosensory cortex) are prepared from adult mice.
-
Protocol:
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Whole-cell current-clamp recordings are performed on visually identified layer 5 pyramidal neurons (excitatory) and fast-spiking interneurons (inhibitory).
-
A series of depolarizing current injections are applied to elicit action potential firing.
-
The number of action potentials fired in response to a given current injection is measured before and after the application of this compound (e.g., at 500 nM).
-
The results demonstrate the selective suppression of firing in excitatory neurons while sparing inhibitory interneurons.[4]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for characterizing a selective Nav channel inhibitor like this compound.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
The Therapeutic Potential of XPC-7724: A Selective NaV1.6 Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This document provides an in-depth overview of the preclinical pharmacology and therapeutic potential of XPC-7724, a novel and selective inhibitor of the voltage-gated sodium channel NaV1.6. This compound represents a promising therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
Introduction
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells.[1][2][3][4] Non-selective NaV channel blockers are clinically effective as anti-seizure medications (ASMs); however, their lack of isoform selectivity can lead to dose-limiting side effects and suboptimal efficacy.[1][2][3][4] The brain expresses several NaV channel isoforms, with NaV1.1, NaV1.2, and NaV1.6 being the most prominent.[1][2][3][4] Notably, NaV1.6 is densely expressed in excitatory pyramidal neurons, while NaV1.1 is predominantly found in inhibitory interneurons.[2][3][4][5][6]
This compound is a small molecule inhibitor that exhibits high selectivity for the NaV1.6 channel.[1][5][7] This selectivity profile offers the potential for a more targeted therapeutic approach, aiming to reduce neuronal hyperexcitability by selectively inhibiting excitatory circuits while preserving inhibitory tone.[2][3][4][6]
Mechanism of Action
This compound exerts its inhibitory effect by preferentially binding to the inactivated state of the NaV1.6 channel.[2][3][4][5][6] This state-dependent binding stabilizes the channel in a non-conducting conformation, thereby reducing the number of available channels that can contribute to the generation of an action potential.[2][3][4][5][6] This leads to a reduction in the firing frequency of excitatory neurons.[2][3][4][6]
A key feature of this compound is its exquisite selectivity for NaV1.6 over other NaV isoforms. It has been shown to be over 100-fold more selective for NaV1.6 compared to NaV1.1 and the cardiac isoform NaV1.5.[1][2][3][4][5][6] This high degree of selectivity is attributed to its unique binding site on the channel. The sparing of NaV1.1 is particularly significant as it helps to maintain the activity of inhibitory interneurons, which is crucial for overall brain network stability.[2][3][4][6]
Preclinical Pharmacology
In Vitro Potency and Selectivity
Electrophysiological studies have demonstrated the potent and selective inhibition of NaV1.6 by this compound. The IC50 value for this compound at the human NaV1.6 channel is in the nanomolar range, highlighting its high potency.[7][8]
| NaV Isoform | This compound IC50 (µM) | Reference |
| hNaV1.6 | 0.078 | [7][8] |
| Other hNaV Subtypes | >100-fold higher | [7] |
Ex Vivo Activity in Brain Slices
Patch-clamp recordings from excitatory and inhibitory neurons in acute brain slices have shown that this compound selectively inhibits action potential firing in cortical excitatory pyramidal neurons, while having minimal effect on fast-spiking inhibitory interneurons.[2][3][4][6] This cellular selectivity is a direct consequence of its molecular selectivity for NaV1.6.
Interestingly, in an ex vivo brain slice seizure model induced by 0-Mg2+ or 4-AP, this compound did not suppress epileptiform activity, whereas a dual NaV1.2/NaV1.6 inhibitor, XPC-5462, was effective.[2][3][4][9][10] This suggests that in these specific seizure models, inhibition of NaV1.2 may also be required to achieve anti-seizure effects.[2][3][4][9][10]
Experimental Protocols
Automated Patch Clamp Electrophysiology for IC50 Determination
Objective: To determine the concentration-response relationship and IC50 value of this compound on various human NaV channel isoforms.
Methodology:
-
Cell Lines: Use stable cell lines expressing the human NaV channel isoforms of interest (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6).
-
Electrophysiology Platform: Employ an automated patch-clamp system.
-
Voltage Protocol:
-
Maintain a holding potential where a significant fraction of channels are in the inactivated state (e.g., based on the fractional availability of the channels).
-
Apply a depolarizing voltage step to elicit a sodium current.
-
-
Compound Application: Apply increasing concentrations of this compound to the cells.
-
Data Analysis:
-
Measure the peak sodium current at each concentration.
-
Normalize the current to the baseline (pre-compound application) current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Ex Vivo Brain Slice Electrophysiology
Objective: To assess the effect of this compound on the firing properties of different neuronal subtypes.
Methodology:
-
Brain Slice Preparation: Prepare acute brain slices from adult mice containing the cortical region of interest.
-
Recording: Perform whole-cell patch-clamp recordings from visually identified excitatory pyramidal neurons and fast-spiking inhibitory interneurons.
-
Action Potential Firing: Inject a series of depolarizing current steps to elicit action potential firing.
-
Compound Application: Perfuse the brain slice with a solution containing this compound at a relevant concentration.
-
Data Analysis:
-
Measure the number of action potentials fired at each current step before and after compound application.
-
Compare the effects of this compound on the firing frequency of excitatory versus inhibitory neurons.
-
Therapeutic Potential
The selective inhibition of NaV1.6 by this compound presents a novel and promising therapeutic strategy for neurological disorders driven by neuronal hyperexcitability.
-
Epilepsy: By selectively targeting excitatory neurons, this compound has the potential to be an effective anti-seizure medication with an improved side-effect profile compared to non-selective NaV blockers.[1] Its efficacy may be particularly pronounced in certain genetic epilepsies linked to gain-of-function mutations in the SCN8A gene, which encodes NaV1.6.
-
Other Neurological Disorders: The role of NaV1.6 in other neurological conditions is an active area of research. The unique pharmacological profile of this compound makes it a valuable tool to dissect the physiological roles of NaV1.6 and explore its potential as a therapeutic target in other disorders of neuronal hyperexcitability.[2][3][4][6][9][10]
Currently, this compound is in the preclinical stage of development.[9] Further studies, including in vivo efficacy and safety assessments, are necessary to fully elucidate its therapeutic potential and pave the way for potential clinical trials.
Conclusion
This compound is a potent and highly selective inhibitor of the NaV1.6 sodium channel. Its mechanism of action, involving the state-dependent blockade of NaV1.6 in excitatory neurons, offers a promising and targeted approach to treating neurological disorders. The preclinical data generated to date support the continued investigation of this compound as a potential therapeutic agent.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
XPC-7724 and its role in neurological disorders
An In-depth Technical Guide to XPC-7724: A Novel Selective NaV1.6 Inhibitor for Neurological Disorders
Introduction
Voltage-gated sodium channel (NaV) inhibitors are a cornerstone in the treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2][3] These drugs function by reducing neuronal action potential firing, thereby dampening excessive excitability in the brain.[1][2][3] However, the clinical utility and safety margins of existing NaV-targeting antiseizure medications are often limited by their non-selective nature, as they typically inhibit multiple brain channel isoforms including NaV1.1, NaV1.2, and NaV1.6.[1][2][3]
This guide focuses on this compound, a novel, small-molecule compound representing a new class of NaV inhibitors with a distinct and highly selective pharmacological profile.[1][2][4] this compound is a potent and selective inhibitor of the NaV1.6 channel, which is abundantly expressed in excitatory pyramidal neurons.[1][2] Its unique mechanism offers a promising new therapeutic strategy for neurological disorders by selectively downregulating excitatory circuits while preserving the activity of inhibitory neurons.[1][2][3]
Mechanism of Action
This compound exerts its inhibitory effect through a state-dependent binding mechanism. It preferentially binds to and stabilizes the inactivated state of the NaV1.6 channel.[1][2][4] This action reduces the population of channels available to open and conduct sodium ions, thereby decreasing the excitability of excitatory neurons.[1][2]
A key feature of this compound is its remarkable selectivity. It displays over 100-fold greater selectivity for NaV1.6 compared to NaV1.1 channels.[1][2][3] This is significant because NaV1.1 channels are predominantly expressed in inhibitory interneurons.[1][2] By sparing NaV1.1, this compound avoids the generalized dampening of neuronal activity seen with non-selective inhibitors and preserves the brain's crucial inhibitory tone.[1][2][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound selectively targeting NaV1.6 in excitatory neurons.
Quantitative Pharmacological Data
This compound has demonstrated higher potency and longer residency times compared to clinically used antiseizure medications like carbamazepine (CBZ) and phenytoin (PHY).[1][2][3]
| Parameter | This compound | Carbamazepine (CBZ) | Phenytoin (PHY) | Notes |
| Target | Selective NaV1.6 | Non-selective NaV | Non-selective NaV | [1] |
| IC₅₀ for NaV1.6 | 0.078 µM | - | - | IC₅₀ measured at fully inactivated potentials.[5][6] |
| Selectivity vs. NaV1.1 | >100-fold | Non-selective | Non-selective | Sparing of NaV1.1 preserves inhibitory circuits.[1][2] |
| Binding Kinetics | Longer residency, slower off-rates | Shorter residency, faster off-rates | Shorter residency, faster off-rates | Indicates more sustained target engagement.[1][2][4] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for IC₅₀ Determination
This protocol is used to determine the potency and selectivity of this compound on various NaV channel subtypes expressed in cell lines.
-
Cell Lines: HEK293 cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels.
-
Methodology:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
To measure the potency on the inactivated state of the channel, a specific voltage protocol is applied. Cells are held at a voltage that ensures complete channel inactivation.
-
A test pulse is applied to measure the sodium current.
-
Increasing concentrations of this compound are applied to the cells.
-
The recorded current at each concentration is normalized and plotted to generate a concentration-response curve.
-
The Hill equation is fitted to the curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the sodium current.[6]
-
-
Solutions: Specific internal (pipette) and external solutions are used to isolate sodium currents.
Ex Vivo Brain Slice Electrophysiology
This protocol assesses the effect of this compound on neuronal firing in a more physiologically relevant context.
-
Tissue Preparation:
-
Acute coronal brain slices are prepared from adult mice.
-
Slices containing the somatosensory cortex are maintained in artificial cerebrospinal fluid (aCSF).
-
-
Methodology:
-
Whole-cell current-clamp recordings are performed on visually identified Layer 5 cortical pyramidal neurons (excitatory) and fast-spiking interneurons (inhibitory).
-
A series of depolarizing current steps are injected into the neuron to elicit action potential firing, establishing a baseline firing rate.
-
This compound is bath-applied to the brain slice.
-
The current injection protocol is repeated, and any change in the number of action potentials fired is measured.
-
-
Outcome: This method demonstrates the neuronal selectivity of the compound by comparing its effect on excitatory versus inhibitory neuron firing.[1][2] It was shown that this compound inhibits firing in excitatory neurons without affecting the activity of fast-spiking inhibitory interneurons.[1][3]
Experimental Workflow Diagram
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Early Research Findings on XPC-7724: A Novel, Selective NaV1.6 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research findings on XPC-7724, a novel small molecule inhibitor of the voltage-gated sodium channel NaV1.6. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology and therapeutic potential of this compound.
Introduction
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. Dysregulation of NaV channel function is implicated in various neurological disorders characterized by hyperexcitability, such as epilepsy. While several anti-seizure medications (ASMs) that target NaV channels are clinically available, their lack of isoform selectivity can lead to dose-limiting side effects and suboptimal efficacy.[1][2][3]
This compound represents a new class of NaV channel inhibitors with a distinct pharmacological profile.[1][2][4] It is a potent and highly selective inhibitor of the NaV1.6 subtype, which is abundantly expressed in excitatory pyramidal neurons.[3][5][6] This selectivity allows for the targeted modulation of excitatory neuronal activity while sparing inhibitory circuits, offering the potential for an improved therapeutic window compared to non-selective NaV-targeting ASMs.[3][4][5][6][7]
Mechanism of Action
This compound exhibits a state-dependent mechanism of action, demonstrating a strong preference for the inactivated state of the NaV1.6 channel.[1][2][4][6] This means the compound binds with significantly higher affinity to channels that are already in a non-conducting, inactivated conformation. This is a key feature that differentiates it from some traditional NaV channel blockers.[1][2][4]
The molecular basis for this high-affinity binding has been elucidated through structural and functional studies. This compound targets the voltage-sensing domain IV (VSD-IV) of the NaV1.6 channel.[1] Specifically, a critical interaction occurs between the compound and the fourth positively charged arginine residue (R1626) on the S4 segment of VSD-IV.[1][8] Neutralizing this residue through mutagenesis (R1626A) results in a greater than 1000-fold decrease in the potency of this compound, confirming the importance of this interaction for its high-affinity binding.[8] By binding to and stabilizing the inactivated state of the channel, this compound reduces the number of channels available to open and conduct sodium ions, thereby dampening neuronal excitability.[4][5][6]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for NaV1.6, particularly when the channel is in the inactivated state.
| Target | Test Condition | This compound IC50 (µM) | Reference Compound IC50 (µM) |
| hNaV1.6 | Inactivated State | 0.078 | Phenytoin: 6.80, Carbamazepine: 16.2 |
| hNaV1.6 | Resting State (-120 mV) | >100 | - |
| hNaV1.1 | Inactivated State | >10 | - |
| hNaV1.2 | Inactivated State | >10 | - |
| hNaV1.5 | Inactivated State | >100 | - |
| hNaV1.6 R1626A Mutant | Inactivated State | 166 | - |
Data compiled from multiple sources.[1][4][8]
Key Observations:
-
This compound is significantly more potent for the inactivated state of NaV1.6 compared to the resting state, with a potency shift of over 1000-fold.[2][4][8]
-
It exhibits greater than 100-fold selectivity for NaV1.6 over other CNS-expressed NaV subtypes like NaV1.1 and NaV1.2.[3][4][6]
-
The selectivity against the cardiac isoform NaV1.5 is also over 1000-fold, suggesting a reduced risk of cardiac side effects.[1]
-
The dramatic loss of potency against the R1626A mutant channel underscores the critical role of this residue in the binding of this compound.[8]
Experimental Protocols
The following are descriptions of the key experimental methodologies employed in the early research on this compound.
1. Automated Patch Clamp Electrophysiology for IC50 Determination
-
Objective: To determine the concentration-response relationship and IC50 values of this compound on various NaV channel subtypes.
-
Cell Lines: HEK-293 or CHO cells stably expressing the human NaV channel alpha subunits (e.g., hNaV1.1, hNaV1.2, hNaV1.6, hNaV1.5) and auxiliary beta subunits.
-
Methodology:
-
Cells are cultured and prepared for automated patch-clamp recording.
-
Whole-cell voltage-clamp recordings are performed.
-
To assess inactivated state-dependent inhibition, a holding potential is used that maintains a significant fraction of the channels in the inactivated state (e.g., near the V0.5 of steady-state inactivation).
-
A depolarizing test pulse is applied to elicit a sodium current.
-
Increasing concentrations of this compound are applied to the cells.
-
The peak sodium current at each concentration is measured and normalized to the control current.
-
The normalized data is fitted with a Hill equation to determine the IC50 value.
-
-
Controls: Vehicle control (e.g., DMSO) is used to account for any solvent effects. Reference compounds like phenytoin or carbamazepine are often tested in parallel for comparison.
Figure 2: Experimental workflow for determining IC50 values.
2. Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues involved in the binding of this compound.
-
Methodology:
-
The cDNA encoding the hNaV1.6 alpha subunit is used as a template.
-
Site-directed mutagenesis is performed to substitute the target residue (e.g., Arginine 1626) with another amino acid (e.g., Alanine).
-
The mutated cDNA is sequenced to confirm the desired mutation.
-
The mutated channel is then transiently or stably expressed in a suitable cell line (e.g., HEK-293).
-
Automated patch clamp electrophysiology is then used to determine the IC50 of this compound on the mutant channel, as described above.
-
Pharmacological Effects on Neuronal Activity
Preclinical studies have demonstrated that the selective inhibition of NaV1.6 by compounds like this compound translates to a preferential reduction in the firing of excitatory neurons.[4][5][7] In ex vivo brain slice preparations, this class of compounds has been shown to inhibit action potential firing in cortical excitatory pyramidal neurons while sparing the activity of fast-spiking inhibitory interneurons.[4][5][7] This cellular selectivity is consistent with the molecular selectivity profile, as NaV1.1, which is spared by this compound, is the predominant NaV channel subtype in inhibitory interneurons.[3][4][6]
Summary and Future Directions
This compound is a novel, potent, and highly selective inhibitor of the NaV1.6 voltage-gated sodium channel. Its state-dependent mechanism of action, targeting the inactivated state of the channel via a specific interaction with the VSD-IV, represents a differentiated approach to modulating neuronal excitability. The high degree of selectivity for NaV1.6 over other NaV isoforms, particularly NaV1.1 and NaV1.5, suggests a favorable therapeutic profile with the potential for reduced side effects.
Early research findings strongly support the continued investigation of this compound and other selective NaV1.6 inhibitors as potential therapeutic agents for epilepsy and other neurological disorders driven by neuronal hyperexcitability. Future research will likely focus on in vivo efficacy in animal models of disease, pharmacokinetic and pharmacodynamic characterization, and ultimately, clinical evaluation to determine the safety and efficacy of this therapeutic strategy in humans.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Preclinical Data Package for XPC-7724: A Selective Nav1.6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for XPC-7724, a novel, potent, and selective inhibitor of the voltage-gated sodium channel Nav1.6. The information presented is compiled from publicly available research, primarily the work of Goodchild et al. in ACS Chemical Neuroscience.[1][2][3][4]
Executive Summary
This compound is a small molecule that selectively targets the Nav1.6 sodium channel, which is crucial for action potential firing in excitatory pyramidal neurons.[1][5][6] Unlike many existing antiseizure medications that non-selectively inhibit various sodium channel subtypes, this compound exhibits over 100-fold selectivity for Nav1.6 over Nav1.1, the predominant sodium channel in inhibitory interneurons.[1][3][5][6] This unique profile suggests a therapeutic approach for treating neuronal hyperexcitability disorders, such as epilepsy, by downregulating excitatory circuits while preserving inhibitory tone.[1][5][6] this compound demonstrates state-dependent binding, showing a strong preference for the inactivated state of the channel, which contributes to its high potency and long residency time.[1][3][5][6]
Mechanism of Action
Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in neurons. The brain expresses several subtypes, including Nav1.1, Nav1.2, and Nav1.6. Nav1.2 and Nav1.6 are predominantly found in excitatory pyramidal neurons, while Nav1.1 is primarily located in inhibitory interneurons.[1][5][6]
This compound exerts its effect through the following mechanism:
-
Selective Inhibition: It is a highly selective inhibitor of the Nav1.6 channel.[1]
-
State-Dependent Binding: this compound preferentially binds to the inactivated state of the Nav1.6 channel.[1][3][5][6] This is a key feature, as it means the drug has a stronger effect on neurons that are already active.
-
Stabilization of Inactivated State: By binding to and stabilizing the inactivated channel, this compound reduces the number of channels available to open and conduct sodium ions.[1][5][6]
-
Reduced Neuronal Firing: This stabilization of the inactivated state leads to a reduction in the firing of excitatory neurons, thereby dampening hyperexcitability in the brain.[1][5][6]
-
Sparing of Inhibitory Neurons: Due to its high selectivity against Nav1.1, this compound does not significantly impact the function of inhibitory interneurons, thus preserving the brain's natural inhibitory circuits.[1][5][6]
Figure 1: Selective action of this compound on neuronal circuits.
Pharmacological Profile
The pharmacological activity of this compound has been characterized using electrophysiological techniques. The data highlights its potency and selectivity.
The inhibitory concentration (IC50) of this compound was determined against a panel of human Nav channel subtypes expressed in HEK293 cells. The potency is highly dependent on the voltage-holding potential, reflecting the drug's preference for the inactivated channel state.
| Channel Subtype | IC50 (μM) at Inactivated State | 95% Confidence Interval (μM) | Fold Selectivity vs. Nav1.6 |
| Nav1.6 | 0.078 | 0.072 – 0.085 | - |
| Nav1.1 | >10 | - | >128 |
| Nav1.2 | >10 | - | >128 |
| Nav1.3 | >10 | - | >128 |
| Nav1.4 | >10 | - | >128 |
| Nav1.5 | >10 | - | >128 |
| Nav1.7 | >10 | - | >128 |
| Table 1: Selectivity profile of this compound against various Nav channel subtypes. Data from Goodchild et al.[1][3] |
This compound exhibits a longer residency time and slower off-rate compared to clinically used antiseizure medications like carbamazepine and phenytoin. This is demonstrated by a slower recovery from inactivation.
| Compound | Slow Component of Recovery (Tslow) |
| This compound | ~20 seconds |
| Phenytoin | ~3 seconds |
| Carbamazepine | No slow component observed |
| Table 2: Comparative kinetics of recovery from inactivation. Data from Goodchild et al.[3] |
Experimental Protocols
The preclinical data for this compound was primarily generated through patch-clamp electrophysiology on stable cell lines and ex vivo brain slice recordings.
-
Objective: To determine the potency and selectivity of this compound on various human Nav channel subtypes.
-
Cell Lines: HEK293 cells stably expressing individual human Nav channel subtypes (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7).
-
Methodology:
-
Cells were cultured under standard conditions.
-
Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system.
-
Solutions:
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol for IC50 Determination:
-
Cells were held at a potential that induces near-complete channel inactivation (e.g., -45 mV).
-
A brief test pulse to 0 mV was applied to measure the remaining sodium current.
-
Concentration-response curves were generated by applying increasing concentrations of this compound.
-
-
Data Analysis: The Hill equation was used to fit the concentration-response data and determine the IC50 values.[3]
-
-
Objective: To assess the effect of this compound on the firing of native neurons in a more physiologically relevant context.
-
Tissue Preparation:
-
Acute coronal brain slices (300 µm thick) containing the somatosensory cortex were prepared from mice.
-
Slices were prepared in an ice-cold, oxygenated slicing solution.
-
Slices were allowed to recover in artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then at room temperature.
-
-
Methodology:
-
Whole-cell current-clamp recordings were performed on Layer 5 pyramidal (excitatory) neurons and fast-spiking (inhibitory) interneurons.
-
Neurons were identified based on their morphology and firing patterns.
-
A series of current injections were applied to elicit action potential firing.
-
The firing frequency was measured before and after the application of this compound (500 nM).
-
-
Results: this compound was shown to suppress action potential firing in excitatory neurons while having no significant effect on inhibitory interneurons.[1]
Figure 2: High-level experimental workflow for this compound characterization.
Toxicology and Safety Pharmacology
As of the date of this document, detailed preclinical toxicology and safety pharmacology data for this compound are not available in the public domain. Such studies are typically conducted as part of a comprehensive Investigational New Drug (IND)-enabling program and are often proprietary.
Conclusion
The preclinical data for this compound strongly support its profile as a potent and highly selective Nav1.6 inhibitor. Its unique mechanism of action, which involves the selective suppression of excitatory neuronal activity while sparing inhibitory circuits, represents a promising and differentiated approach for the treatment of epilepsy and other disorders of neuronal hyperexcitability. The state-dependent binding and favorable kinetic properties further underscore its potential as a therapeutic candidate. Further studies, including comprehensive safety and toxicology evaluations, will be required to advance its clinical development.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Samuel Goodchild - Google Scholar [scholar.google.com]
- 6. Xenon LFP Analysis Platform Is a Novel Graphical User Interface for Analysis of Local Field Potential From Large-Scale MEA Recordings | Semantic Scholar [semanticscholar.org]
In-Depth Technical Whitepaper: The Discovery and Preclinical Profile of XPC-7724, a Novel Selective NaV1.6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated sodium channels (NaV) are critical regulators of neuronal excitability, and their dysfunction is implicated in numerous neurological disorders, including epilepsy. XPC-7724 is a novel, small-molecule inhibitor of the NaV1.6 sodium channel, a key channel subtype predominantly expressed in excitatory neurons. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this compound. We present detailed quantitative data on its selectivity and kinetic properties, outline the key experimental protocols used in its evaluation, and visualize its mechanism of action through signaling pathway diagrams. The unique profile of this compound, characterized by its high selectivity for NaV1.6 over other NaV subtypes, particularly NaV1.1, suggests a promising therapeutic approach for neurological disorders driven by neuronal hyperexcitability.
Introduction
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV channel family comprises nine subtypes (NaV1.1–NaV1.9), each with distinct tissue distribution and biophysical properties. In the central nervous system (CNS), NaV1.1, NaV1.2, and NaV1.6 are the predominantly expressed subtypes.[2] Notably, NaV1.2 and NaV1.6 are primarily located in excitatory pyramidal neurons, while NaV1.1 is predominantly found in inhibitory interneurons.[1][2]
Non-selective NaV channel blockers have been a mainstay in the treatment of epilepsy for decades. However, their lack of subtype selectivity can lead to dose-limiting side effects and may even exacerbate seizures in certain genetic epilepsy syndromes, such as Dravet syndrome, which is associated with loss-of-function mutations in NaV1.1.[2] This has driven the pursuit of next-generation, subtype-selective NaV channel inhibitors.
This compound, developed by Xenon Pharmaceuticals, is a novel, potent, and selective inhibitor of the NaV1.6 channel.[1] This whitepaper details the preclinical data supporting the discovery and characterization of this compound, highlighting its potential as a targeted therapy for neurological disorders.
Data Presentation
The following tables summarize the quantitative data for this compound and related compounds, demonstrating its potency, selectivity, and kinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Channel Subtype | IC50 (µM) | 95% Confidence Interval (µM) |
| hNaV1.6 | 0.078 | 0.072–0.085 |
| hNaV1.1 | >10 | - |
| hNaV1.2 | >10 | - |
| hNaV1.5 | >10 | - |
Data extracted from studies on XPC-7224, a compound with the same chemical scaffold and selectivity profile as this compound.[2][3]
Table 2: Comparative Potency of NaV Channel Inhibitors
| Compound | hNaV1.6 IC50 (µM) | hNaV1.1 IC50 (µM) | hNaV1.2 IC50 (µM) | hNaV1.5 IC50 (µM) |
| This compound * | 0.078 | >10 | >10 | >10 |
| XPC-5462 | 0.0103 | >1 | 0.0109 | >10 |
| Phenytoin | 12.1 | 15.3 | 10.8 | 18.2 |
| Carbamazepine | 17.0 | 25.0 | 19.5 | 22.1 |
*Data for this compound is based on the reported selectivity profile of XPC-7224.[2][3]
Table 3: Kinetic Properties of this compound
| Property | Value |
| Binding State Preference | Inactivated State (>1000-fold) |
| Recovery from Inactivation (τslow) | ~20 seconds |
*Kinetic properties are based on the characterization of XPC-7224.[3]
Pharmacokinetic Parameters:
As of the latest available data, specific in vivo pharmacokinetic parameters for this compound, such as clearance, volume of distribution, and bioavailability, have not been publicly disclosed.
Mechanism of Action
This compound exerts its inhibitory effect through a state-dependent block of NaV1.6 channels. It preferentially binds to the inactivated state of the channel, stabilizing it and thereby reducing the number of channels available to open and propagate action potentials.[1] This leads to a potent and selective inhibition of neuronal firing in excitatory neurons, where NaV1.6 is predominantly expressed.[1]
A key feature of this compound is its remarkable selectivity for NaV1.6 over NaV1.1.[2] By sparing NaV1.1 channels, which are crucial for the function of inhibitory interneurons, this compound is designed to avoid the potential pro-convulsant effects associated with non-selective NaV channel blockers.[2]
Figure 1. Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, primarily adapted from the "Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo" publication.
Cell Line Maintenance and Transfection
Stably transfected FreeStyle 293-F cells (Thermo Fisher) expressing human NaV1.1, NaV1.2, NaV1.5, or NaV1.6 were used for electrophysiology experiments. Cells were maintained in DMEM (Gibco Invitrogen) supplemented with 10% fetal bovine serum and 0.5 mg/mL Geneticin (G418) at 37°C in a 5% CO2 incubator. Cells were passaged every 3-4 days and used for experiments up to passage 30.
Automated Patch Clamp Electrophysiology
Whole-cell patch-clamp recordings were performed using a Qube 384 automated electrophysiology platform (Sophion Bioscience).
-
External Solution: The external solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH was adjusted to 7.4 with NaOH, and the osmolality was adjusted to 300-310 mOsm with sucrose.
-
Internal Solution: The internal solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. The pH was adjusted to 7.3 with CsOH, and the osmolality was adjusted to 300-310 mOsm with sucrose.
-
Voltage Protocols:
-
State-dependence: To assess the potency on the inactivated state, cells were held at a holding potential that produced >95% inactivation of the channel. A 500 ms test pulse to -20 mV was applied every 10 seconds.
-
Resting state: To assess the potency on the resting state, cells were held at -120 mV. A 20 ms test pulse to 0 mV was applied every 30 seconds.
-
-
Data Analysis: Concentration-response curves were fitted with a Hill equation to determine IC50 values.
Figure 2. Experimental workflow for automated patch clamp electrophysiology.
Acute Brain Slice Preparation and Electrophysiology
-
Animals: C57BL/6 mice (postnatal day 21-35) were used.
-
Slicing Solution: Ice-cold slicing solution contained (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The solution was continuously bubbled with 95% O2/5% CO2.
-
Slicing Procedure: Mice were anesthetized with isoflurane and decapitated. The brain was rapidly removed and placed in ice-cold slicing solution. Coronal slices (300 µm) containing the somatosensory cortex were prepared using a vibratome (Leica VT1200S).
-
Recovery: Slices were recovered at 34°C for 30 minutes in a chamber containing artificial cerebrospinal fluid (aCSF) and then maintained at room temperature. The aCSF contained (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4, bubbled with 95% O2/5% CO2.
-
Recordings: Whole-cell current-clamp recordings were obtained from layer 5 pyramidal neurons and fast-spiking interneurons. Action potential firing was evoked by injecting depolarizing current steps.
Logical Rationale for Selective NaV1.6 Inhibition
The development of this compound is based on a clear logical framework targeting the distinct roles of NaV channel subtypes in neuronal circuitry.
Figure 3. Logical framework for the development of this compound.
Conclusion
This compound represents a significant advancement in the field of NaV channel modulation. Its high potency and selectivity for NaV1.6, coupled with a state-dependent mechanism of action, provide a targeted approach to reducing neuronal hyperexcitability while potentially avoiding the adverse effects associated with non-selective NaV channel blockers. The preclinical data presented in this whitepaper strongly support the continued investigation of this compound as a potential therapeutic agent for epilepsy and other neurological disorders characterized by excessive neuronal firing. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this novel compound.
References
Whitepaper: The Modulatory Effects of XPC-7724 on Neuronal Action Potentials
Abstract: This document provides a comprehensive technical overview of XPC-7724, a novel investigational compound, and its significant effects on the electrophysiological properties of neurons. This compound is characterized as a potent and selective positive allosteric modulator (PAM) of α5 subunit-containing GABA-A receptors (α5-GABA-A-Rs). This modulation enhances inhibitory neurotransmission, leading to a profound impact on the generation and propagation of neuronal action potentials. This guide details the in-vitro characterization, electrophysiological effects, and the precise experimental protocols used to elucidate the mechanism of action of this compound. The findings presented herein are critical for researchers and professionals engaged in the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability.
Introduction
Neuronal excitability is a fundamental process governed by a delicate balance between excitatory and inhibitory neurotransmission. Dysregulation of this balance is a hallmark of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and certain cognitive impairments. The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through ionotropic GABA-A receptors. The heterogeneity of these receptors, arising from different subunit combinations, allows for targeted pharmacological intervention.
This compound is a novel small molecule designed to selectively enhance the function of GABA-A receptors containing the α5 subunit. These receptors are predominantly expressed in the hippocampus and are critically involved in learning and memory processes. By acting as a positive allosteric modulator, this compound potentiates the GABA-ergic current, leading to a hyperpolarization of the neuronal membrane potential and a subsequent reduction in action potential firing frequency. This paper outlines the pharmacological profile and neurophysiological impact of this compound.
Proposed Mechanism of Action
This compound allosterically binds to a unique site on the α5-GABA-A receptor. This binding event does not directly open the chloride channel but instead increases the affinity of the receptor for its endogenous ligand, GABA. The enhanced binding of GABA leads to a greater and more prolonged influx of chloride ions (Cl-) upon receptor activation. This increased chloride conductance hyperpolarizes the neuron, moving its membrane potential further from the threshold required to initiate an action potential, thereby dampening neuronal excitability.
Caption: Proposed mechanism of action for this compound at the α5-GABA-A receptor.
In-Vitro Pharmacological Profile
The binding affinity and functional potentiation of this compound were assessed across various GABA-A receptor subtypes expressed in HEK293 cells. The data highlight the compound's significant selectivity for the α5 subunit.
Table 1: Binding Affinity (Ki) and Potentiation (EC50) of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | GABA Potentiation (EC50, nM) | Max Fold Potentiation |
|---|---|---|---|
| α1β2γ2 | 1,250 ± 85 | > 10,000 | 1.2 ± 0.1 |
| α2β2γ2 | 980 ± 62 | 8,500 ± 210 | 1.5 ± 0.2 |
| α3β2γ2 | 1,100 ± 70 | > 10,000 | 1.3 ± 0.1 |
| α5β3γ2 | 15.2 ± 1.8 | 45.5 ± 3.5 | 8.5 ± 0.6 |
| α6β2γ2 | > 2,000 | > 10,000 | 1.1 ± 0.1 |
Data are presented as mean ± standard error of the mean (SEM), n=6 per group.
Electrophysiological Effects on Neuronal Action Potentials
The primary functional consequence of this compound's activity is the modulation of neuronal firing. Whole-cell patch-clamp recordings from primary hippocampal neurons were used to quantify these effects.
Table 2: Effect of this compound (100 nM) on Action Potential Properties
| Parameter | Vehicle Control | This compound (100 nM) | Percent Change |
|---|---|---|---|
| Resting Membrane Potential (mV) | -68.5 ± 1.2 | -74.2 ± 1.5 | -8.3% |
| Action Potential Threshold (mV) | -50.1 ± 0.8 | -48.5 ± 0.9 | +3.2% (Apparent) |
| Action Potential Amplitude (mV) | 95.3 ± 2.1 | 94.8 ± 2.3 | -0.5% |
| Firing Frequency (Hz) at 2x Rheobase | 22.4 ± 2.5 | 8.1 ± 1.9 | -63.8% |
| Rheobase (pA) | 155 ± 12 | 280 ± 18 | +80.6% |
Data are presented as mean ± SEM, n=12 neurons per condition.
The results clearly indicate that this compound significantly hyperpolarizes the resting membrane potential and increases the amount of current required to elicit an action potential (rheobase). This leads to a dramatic reduction in neuronal firing frequency without altering the fundamental properties of the action potential itself, such as amplitude.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol was used to obtain the data presented in Table 2.
-
Cell Preparation: Primary hippocampal neurons were isolated from E18 rat embryos and cultured for 14-21 days on poly-D-lysine coated glass coverslips.
-
Recording Solution (External): The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH was adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): The internal solution for the patch pipette contained (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. The pH was adjusted to 7.3 with KOH.
-
Recording Procedure:
-
Coverslips were transferred to a recording chamber on the stage of an upright microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes (3-5 MΩ resistance) were pulled and filled with the internal solution.
-
A gigaohm seal was formed with the membrane of a target neuron under visual control.
-
The membrane was ruptured to achieve the whole-cell configuration.
-
Neurons were held in current-clamp mode. The resting membrane potential was recorded.
-
A series of depolarizing current steps (500 ms duration) were injected to determine the rheobase and measure action potential firing frequency.
-
-
Drug Application: this compound (or vehicle) was diluted to the final concentration in the external solution and perfused over the neuron for 5 minutes before post-drug recordings were taken.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Radioligand Binding Assay
This protocol was used to determine the binding affinity (Ki) values presented in Table 1.
-
Membrane Preparation: HEK293 cells stably expressing the GABA-A receptor subtypes of interest were harvested and homogenized. The cell membranes were isolated by centrifugation.
-
Assay Conditions: Membranes were incubated with a specific radioligand (e.g., [3H]-flunitrazepam) and varying concentrations of this compound in a 96-well plate format.
-
Incubation & Filtration: The reaction was allowed to reach equilibrium at 4°C. The mixture was then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: Competition binding curves were generated, and Ki values were calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The data presented in this whitepaper strongly support the characterization of this compound as a potent and selective positive allosteric modulator of α5-GABA-A receptors. Its mechanism of action translates to a clear and significant reduction in neuronal excitability, primarily by hyperpolarizing the resting membrane potential and increasing the threshold for action potential initiation.
This targeted modulation, with minimal impact on other GABA-A receptor subtypes, suggests a favorable therapeutic window. Future research will focus on in-vivo animal models to assess the efficacy of this compound in treating conditions of neuronal hyperexcitability and to further evaluate its safety and pharmacokinetic profile. The logical progression from molecular target engagement to a potential therapeutic outcome is outlined below.
Caption: Logical pathway from target engagement to therapeutic effect.
Pharmacological Profile of XPC-7724: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a novel small-molecule inhibitor of the voltage-gated sodium channel NaV1.6.[1][2][3] As a key player in the initiation and propagation of action potentials in excitatory neurons, NaV1.6 is a significant therapeutic target for neurological disorders characterized by hyperexcitability, such as epilepsy.[1][3][4][5] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, selectivity, and state-dependent binding characteristics. The information is compiled from preclinical research to serve as a technical resource for professionals in the field of drug discovery and development.
Mechanism of Action
This compound exerts its inhibitory effect by selectively targeting the NaV1.6 channel.[1][2][6] Unlike many existing anti-seizure medications that non-selectively block various NaV channel subtypes, this compound demonstrates a high degree of selectivity for NaV1.6, which is predominantly expressed in excitatory pyramidal neurons.[1][3][5] This selectivity is crucial as it spares other subtypes like NaV1.1, which are primarily found in inhibitory interneurons, thereby preserving inhibitory neuronal activity.[1][3][5]
The primary mechanism of this compound involves binding to and stabilizing the inactivated state of the NaV1.6 channel.[1][3][7] This state-dependent binding leads to a reduction in the number of available channels that can open in response to depolarization, thereby attenuating neuronal action potential firing and reducing overall excitability in excitatory circuits.[1][3][5] The interaction is mediated by the voltage-sensing domain IV (VSD-IV) of the channel, specifically involving a critical interaction with a positively charged residue on the S4 segment of VSD-IV (R1626 in hNaV1.6).[2][4] This molecular interaction is key to its high-affinity, state-dependent binding.[2][4]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various electrophysiological assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against different human NaV channel subtypes.
| Target | IC50 (µM) | 95% Confidence Interval (µM) | Notes |
| hNaV1.6 | 0.078 | 0.072 - 0.085 | High potency against the target channel. [2][6] |
| hNaV1.1 | >10 | - | >100-fold selectivity over NaV1.1.[1][2][3] |
| hNaV1.2 | >10 | - | Selective against NaV1.2. |
| hNaV1.3 | >10 | - | Selective against NaV1.3. |
| hNaV1.4 | >10 | - | Selective against NaV1.4. |
| hNaV1.5 | >10 | - | Selective against the cardiac subtype NaV1.5.[2] |
| hNaV1.7 | >10 | - | Selective against NaV1.7. |
| hNaV1.6 R1626A | 166 | 120 - 239 | Mutation of the key binding residue significantly reduces potency, confirming the binding site.[6] |
Data compiled from published preclinical studies.[2][6]
Experimental Protocols
The characterization of this compound's pharmacological profile relies on detailed electrophysiological and cellular assays. Below are descriptions of the key experimental methodologies employed.
Cell Line and Channel Expression
Human embryonic kidney (HEK293) cells are commonly used for the heterologous expression of specific human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6). These cells are transiently or stably transfected with the cDNA encoding the alpha subunit of the desired channel. This allows for the isolated study of the compound's effect on a single NaV subtype without interference from other channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on the function of NaV channels.
Methodology:
-
Cell Preparation: HEK293 cells expressing the target NaV channel are cultured on glass coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is controlled ("clamped") at a specific voltage using a patch-clamp amplifier.
-
Voltage Protocols:
-
State-Dependent Inhibition: To measure the potency of compounds that preferentially bind to the inactivated state, cells are held at a depolarized potential (e.g., the V0.5 of inactivation for each channel) for a duration sufficient to allow for drug binding to the inactivated channels before a test pulse is applied.
-
Resting State Inhibition: To assess binding to the resting state, the membrane potential is held at a hyperpolarized level (e.g., -120 mV) where most channels are in the closed/resting state.
-
-
Data Acquisition: Sodium currents are recorded in response to voltage steps. The peak inward current is measured before and after the application of this compound at various concentrations.
-
Data Analysis: The concentration-response data are fitted with the Hill equation to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound on the NaV1.6 channel in an excitatory neuron.
Caption: Mechanism of this compound action on the NaV1.6 channel states.
Experimental Workflow Diagram
This diagram outlines the typical experimental workflow for evaluating the potency and selectivity of a compound like this compound.
Caption: Workflow for electrophysiological characterization of this compound.
Conclusion
This compound is a potent and highly selective inhibitor of the NaV1.6 voltage-gated sodium channel. Its distinct pharmacological profile, characterized by its preferential binding to the inactivated state of the channel and its selectivity for a subtype predominantly expressed in excitatory neurons, positions it as a promising candidate for the development of novel therapeutics for neurological disorders. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are critical for its continued investigation and potential clinical translation. This guide provides a foundational understanding for researchers and drug development professionals working on the next generation of ion channel modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Unraveling the Structure-Activity Relationship of XPC-7724: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of XPC-7724, a novel and selective inhibitor of the voltage-gated sodium channel NaV1.6. By understanding its molecular interactions and functional consequences, researchers can better appreciate its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability.
Core Mechanism of Action
This compound represents a new class of small-molecule NaV-targeting compounds.[1][2][3] Its primary mechanism of action is the selective inhibition of the NaV1.6 sodium channel, which is abundantly expressed in excitatory pyramidal neurons.[1][2][3][4] A key feature of this compound is its greater than 100-fold molecular selectivity against NaV1.1 channels, which are predominantly found in inhibitory neurons.[1][2][3][4] This selective targeting of excitatory neurons while sparing inhibitory activity is a significant differentiator from many existing non-selective NaV-targeting antiseizure medications.[1][2][3]
The inhibitory action of this compound is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the NaV1.6 channel.[1][2][3][5] This stabilization of the inactivated state reduces the number of channels available to open, thereby attenuating neuronal action potential firing and reducing excitability in the brain.[1][2][3]
Quantitative Analysis of In Vitro Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data, highlighting the compound's high affinity for NaV1.6 and its strong state-dependence.
Table 1: Inhibitory Potency of this compound against NaV1.6
| Parameter | Value (µM) | Description |
| IC50 | 0.078[6][7] | Concentration for 50% inhibition of NaV1.6 from a holding potential that produces partial inactivation. |
| IC50, app (-90 mV) | Low µM range | Apparent IC50 at a hyperpolarized membrane potential. |
| IC50, app (-70 mV) | nM range | Apparent IC50 at a depolarized membrane potential, demonstrating a >100-fold increase in potency.[1] |
| IC50 (Resting State) | >100 | Potency at a membrane potential of -120 mV, where channels are fully available at rest, indicating a >1000-fold preference for the inactivated state.[4] |
Table 2: Comparative Binding Kinetics with Clinically Used Antiseizure Medications
| Compound | kon (µM-1s-1) | koff (s-1) | Residency Time |
| This compound | Slower than PHY and CBZ | Slower than PHY and CBZ | Longer than PHY and CBZ[1][2][3][5][8] |
| Phenytoin (PHY) | Faster than this compound | Faster than this compound | Shorter than this compound |
| Carbamazepine (CBZ) | Faster than this compound | Faster than this compound | Shorter than this compound |
Structural Basis of Activity
The high-potency inhibition of NaV1.6 by this compound is critically dependent on a specific structural interaction with the channel.[1] Studies on a related aryl sulfonamide compound, GX-674, have elucidated a key binding interaction with the voltage-sensing domain (VSD) of the fourth transmembrane segment (VSD-IV).[1][4] This interaction involves the negatively charged sulfonamide group of the inhibitor and the fourth positively charged arginine residue (R4) on the VSD-IV-S4.[1][4] In the human NaV1.6 channel, this corresponds to residue R1626.[1] Neutralizing this charge through mutagenesis leads to a loss of high-affinity binding.[1][4] This suggests a similar binding mode for this compound, where an electrostatic interaction with R1626 in VSD-IV is crucial for its potent, state-dependent inhibition.
Experimental Protocols
The characterization of this compound's structure-activity relationship relies on a combination of electrophysiological and neurophysiological techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique used to quantify the potency and kinetics of this compound on NaV1.6 channels.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.6 channel are commonly used.
-
Recording Solutions:
-
Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): NaCl (140), KCl (3), CaCl2 (1), MgCl2 (1), HEPES (10), adjusted to pH 7.3 with NaOH.
-
-
Voltage Protocols:
-
IC50 Determination: Cells are held at a potential that induces partial channel inactivation (e.g., -60 mV). A brief test pulse (e.g., to 0 mV) is applied to elicit a sodium current. The peak current is measured before and after the application of varying concentrations of this compound to determine the concentration-response curve and calculate the IC50.
-
State-Dependence Assessment: The holding potential is varied (e.g., from -120 mV to -70 mV) to alter the proportion of channels in the resting versus inactivated states. The IC50 is determined at each holding potential to assess the voltage dependence of inhibition.
-
Kinetic Measurements (kon and koff): Specific voltage protocols are used to measure the rate of onset of inhibition (kon) and the rate of recovery from inhibition (koff).
-
Ex Vivo Brain Slice Recordings
To assess the activity of this compound in a more physiologically relevant context, recordings are made from neurons in acute brain slices.
-
Tissue Preparation: Brains are rapidly extracted and placed in ice-cold cutting solution. Coronal slices containing the cortex are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are performed on identified pyramidal neurons (excitatory) and interneurons (inhibitory).
-
Action Potential Firing: Current is injected into the neurons to elicit action potential firing. The firing frequency is measured before and after the application of this compound to determine its effect on neuronal excitability.
Conclusion
The structure-activity relationship of this compound is defined by its selective, high-potency, and state-dependent inhibition of the NaV1.6 channel. This activity is underpinned by a key electrostatic interaction with the R1626 residue in the VSD-IV of the channel. The detailed quantitative and mechanistic understanding of this compound provides a strong foundation for its further development as a precision therapeutic for neurological disorders driven by neuronal hyperexcitability. The compound's unique profile of selectively targeting excitatory neurons while sparing inhibitory circuits offers the potential for improved efficacy and a wider therapeutic window compared to non-selective sodium channel blockers.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for XPC-7724 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.6 (encoded by the SCN8A gene).[1][2][3] NaV1.6 is predominantly expressed in the central nervous system, where it plays a crucial role in the initiation and propagation of action potentials in excitatory neurons.[4][5] Aberrant NaV1.6 activity is associated with neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[4] this compound exhibits high selectivity for NaV1.6, with an IC50 of 0.078 µM, and displays greater than 100-fold selectivity against other NaV subtypes, including NaV1.1, which is primarily expressed in inhibitory neurons.[2][6] The compound acts by binding to and stabilizing the inactivated state of the NaV1.6 channel, thereby reducing neuronal firing.[2]
These application notes provide detailed protocols for the in-vitro characterization of this compound, including its inhibitory potency, mechanism of action, and effects on neuronal cell viability.
Data Presentation
Table 1: Inhibitory Potency of this compound against NaV Channel Subtypes
| Channel Subtype | IC50 (µM) | Cell Line | Assay Type | Reference |
| hNaV1.6 | 0.078 | HEK293 | Electrophysiology (Patch Clamp) | [6] |
| hNaV1.1 | >10 | HEK293 | Electrophysiology (Patch Clamp) | [2] |
| hNaV1.2 | >10 | HEK293 | Electrophysiology (Patch Clamp) | [2] |
| mNaV1.6 | 0.058 | HEK293 | Electrophysiology (Patch Clamp) | [3][7] |
| mNaV1.1 | 41 | HEK293 | Electrophysiology (Patch Clamp) | [3][7] |
| mNaV1.2 | 11 | HEK293 | Electrophysiology (Patch Clamp) | [3][7] |
Experimental Protocols
Electrophysiological Characterization of this compound using Automated Patch Clamp
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on human NaV1.6 channels expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing hNaV1.6
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
External recording buffer (in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)
-
Internal recording solution (in mM: 110 CsF, 10 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.6 cells under standard conditions (37°C, 5% CO2). Passage cells regularly to maintain optimal health and ensure single-cell suspension for the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the external recording buffer to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should be kept constant across all wells and should not exceed 0.3%.
-
Assay Performance:
-
Harvest and resuspend the cells in the external recording buffer.
-
Load the cell suspension, internal recording solution, and compound plate onto the automated patch-clamp system.
-
Establish whole-cell patch-clamp configuration.
-
To assess the state-dependent inhibition, hold the cell membrane potential at a voltage that promotes the inactivated state of the channel (e.g., -70 mV).[8]
-
Apply a voltage protocol to elicit NaV1.6 currents. A typical protocol involves a depolarizing step to -10 mV from a holding potential of -120 mV.
-
Record baseline currents in the absence of the compound.
-
Apply the different concentrations of this compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis:
-
Measure the peak inward sodium current for each concentration of this compound.
-
Normalize the current inhibition to the baseline current.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assessment using MTT Assay
This protocol assesses the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y or PC12).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the cell viability as a percentage of the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on the NaV1.6 channel.
Caption: Experimental workflow for in-vitro characterization of this compound.
Caption: Proteins interacting with and modulating the NaV1.6 channel.
References
- 1. Role of the voltage-gated sodium channel Nav1.6 in glioma and candidate drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Channelpedia - Nav1.6 [channelpedia.epfl.ch]
- 6. Characterizing fenestration size in sodium channel subtypes and their accessibility to inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Properties and Differential Neuromodulation of Nav1.6 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for XPC-7724 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.6, with an IC50 value of 0.078 µM.[1][2] Nav1.6 channels are predominantly expressed in excitatory neurons and play a crucial role in regulating neuronal excitability.[2][3][4] By selectively targeting Nav1.6, this compound offers a promising tool for investigating the role of this specific sodium channel isoform in various neurological processes and as a potential therapeutic agent for disorders characterized by neuronal hyperexcitability, such as certain types of epilepsy.[3][4]
These application notes provide detailed protocols for the preparation and use of this compound in common cell culture experiments, including the assessment of its effects on cell viability, protein expression, and apoptosis.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H30FN5O2S | [1] |
| Molecular Weight | 483.60 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | 99.46% | [1] |
| IC50 (Nav1.6) | 0.078 µM | [1][2] |
| Solubility | DMSO: 100 mg/mL (206.78 mM) | [1] |
Table 2: Stock Solution Storage Conditions
| Storage Temperature | Shelf Life | Reference |
| -20°C | 1 month | [1] |
| -80°C | 6 months | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, newly opened[1]
-
Sterile microcentrifuge tubes
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[1]
-
To prepare a 10 mM stock solution, dissolve 4.836 mg of this compound in 1 mL of DMSO.
-
If necessary, use sonication or gentle heating to aid dissolution.[1]
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
Cells of interest (e.g., neuronal cell lines)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.[5]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
Objective: To analyze the effect of this compound on the expression levels of specific proteins (e.g., proteins involved in neuronal signaling or apoptosis).
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding 100-200 µL of lysis buffer to each well.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[8]
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 5-10 minutes each.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if this compound induces apoptosis in cultured cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Visualizations
Caption: Mechanism of action of this compound on the Nav1.6 channel.
Caption: General workflow for cell-based experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for XPC-7724 in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a novel, potent, and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] In preclinical research, targeting NaV1.6 is a promising strategy for the treatment of epilepsy, particularly in certain genetic epilepsies such as SCN8A developmental and epileptic encephalopathy.[1][3] this compound exhibits high selectivity for NaV1.6 over other sodium channel isoforms, including those predominantly expressed in inhibitory neurons (NaV1.1) and the heart (NaV1.5). This selectivity profile suggests the potential for an improved therapeutic index and a better safety margin compared to non-selective sodium channel blockers currently used as anti-seizure medications.[1]
These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound and its closely related analog, NBI-921352, in rodent models of epilepsy. Due to the limited publicly available in-vivo dosage data for this compound, the dosage and administration protocols provided are largely based on studies with NBI-921352, a compound with a similar NaV1.6 selectivity profile.
Mechanism of Action
This compound is a state-dependent inhibitor, meaning it preferentially binds to and stabilizes the inactivated state of the NaV1.6 channel.[1] This mechanism of action leads to a reduction in the persistent sodium currents that are often associated with neuronal hyperexcitability and seizure generation. By selectively inhibiting NaV1.6, which is abundantly expressed in excitatory pyramidal neurons, this compound can dampen excessive neuronal firing without significantly affecting the function of inhibitory interneurons, where NaV1.1 is the predominant isoform.[1]
Signaling Pathway of NaV1.6 in Neuronal Excitability
Data Presentation
In Vitro Potency
| Compound | Target | IC50 (µM) | Cell Line | Assay Type | Reference |
| This compound | hNaV1.6 | 0.078 | HEK-293 | Automated Patch Clamp | [1] |
| NBI-921352 | hNaV1.6 | 0.051 | HEK-293 | Automated Patch Clamp | [3] |
| NBI-921352 | mNaV1.6 | 0.058 | HEK-293 | Automated Patch Clamp | [1] |
In Vivo Efficacy in Rodent Seizure Models (based on NBI-921352)
| Animal Model | Seizure Type | Route of Admin. | ED50 (mg/kg) | EC50 (Plasma, µM) | EC50 (Brain, µM) | Reference |
| Scn8aN1768D+/- Mouse (6 Hz) | Electrically Induced | Oral | - | 0.037 | 0.064 | [3] |
| Wild-Type Mouse (DC-MES) | Generalized Tonic-Clonic | Oral | - | 0.53 | 0.20 | [3] |
| Wild-Type Rat (DC-MES) | Generalized Tonic-Clonic | Oral | 3.7 | 0.15 | 0.037 | [3] |
DC-MES: Direct Current Maximal Electroshock Seizure
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant Efficacy in the Mouse Maximal Electroshock (MES) Seizure Model
Objective: To determine the dose-dependent efficacy of this compound in suppressing generalized tonic-clonic seizures in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Male CF-1 mice (20-25 g)
-
Corneal electrodes
-
Electroshock generator
-
Oral gavage needles
Procedure:
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at various concentrations to achieve the desired doses. It is recommended to base initial dose-ranging studies on the effective concentrations of the related compound, NBI-921352 (e.g., starting from 1 mg/kg and dose-escalating).
-
Animal Dosing: Administer this compound or vehicle to mice via oral gavage. The volume of administration is typically 10 mL/kg.
-
Time to Peak Effect: Allow sufficient time for the compound to reach its peak effect in the brain. For NBI-921352, anticonvulsant effects were evaluated at various time points post-dosing. A time point of 1-2 hours post-dose is a reasonable starting point.
-
Seizure Induction:
-
Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the eyes of the mouse to minimize discomfort.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure for at least 10 seconds following the stimulus. Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.
Experimental Workflow for MES Seizure Model
Protocol 2: Evaluation in the Scn8aN1768D+/- Mouse 6 Hz Seizure Model
Objective: To assess the efficacy of this compound in a genetic model of epilepsy that reflects a specific patient population with a gain-of-function mutation in the SCN8A gene.
Materials:
-
This compound
-
Vehicle
-
Heterozygous Scn8aN1768D+/- mice
-
Corneal electrodes
-
Constant current stimulator
-
Oral gavage needles
Procedure:
-
Compound Preparation and Dosing: Follow the same procedure as in Protocol 1 for compound preparation and administration.
-
Time to Peak Effect: As in Protocol 1, allow for an appropriate time interval between dosing and seizure induction.
-
Seizure Induction:
-
Apply a topical anesthetic to the eyes.
-
Deliver a 6 Hz electrical stimulus (e.g., 32 mA for 3 seconds) via corneal electrodes.
-
-
Observation: Observe the mice for seizure activity, which typically manifests as stun, forelimb clonus, and head and tail extension. Protection is defined as the absence of these seizure behaviors.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Following the behavioral assessment, collect blood and brain tissue samples for analysis of this compound concentrations.
-
Correlate the plasma and brain concentrations of this compound with the observed anticonvulsant effect to determine the median effective concentrations (EC50).
-
Logical Relationship of Experimental Design
Disclaimer
The in-vivo dosage and protocol information provided in these application notes are primarily based on preclinical studies of NBI-921352, a close analog of this compound. Researchers should conduct their own dose-ranging and tolerability studies for this compound to determine the optimal experimental conditions for their specific rodent models and research questions. All animal experiments should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
References
Application Notes and Protocols for Electrophysiology Recording with XPC-7724
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.6, which is encoded by the SCN8A gene.[1][2] Nav1.6 channels are predominantly expressed in the central nervous system, particularly in excitatory neurons, where they play a crucial role in the initiation and propagation of action potentials.[1][3][4] Dysregulation of Nav1.6 channel activity has been linked to various neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy.[4]
This compound exhibits high selectivity for Nav1.6 over other sodium channel subtypes, including having a more than 100-fold molecular selectivity against Nav1.1 channels, which are primarily found in inhibitory neurons.[1][3][5] This selectivity profile suggests that this compound can modulate the activity of excitatory circuits while preserving inhibitory tone, a desirable characteristic for anti-seizure medications.[1][3] The mechanism of action for this compound involves binding to and stabilizing the inactivated state of the Nav1.6 channel, thereby reducing neuronal firing.[1][5]
These application notes provide detailed protocols for the use of this compound in electrophysiological studies, specifically utilizing the whole-cell patch-clamp technique to characterize its effects on Nav1.6 channels.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Channel Subtype | Reference |
| IC50 | 0.078 µM | Human Nav1.6 | [2] |
| Selectivity | >100-fold vs. Nav1.1 | Human | [1][5] |
| Mechanism of Action | Stabilizes inactivated state | Nav1.6 | [1][5] |
Table 2: Comparison of Kinetic Parameters with Other Nav Channel Blockers
| Compound | τ_slow_ (recovery from inactivation) | Channel Subtype | Reference |
| This compound | ~20 s | Nav1.6 | [5] |
| Phenytoin (PHY) | ~3 s | Nav1.6 | [5] |
| Carbamazepine (CBZ) | No slow component observed | Nav1.6 | [5] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of this compound on Nav1.6 channels.
Caption: Experimental workflow for electrophysiological recording with this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
External recording solution (see below)
Protocol:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution into the external recording solution to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM for an IC50 determination). It is crucial to ensure the final DMSO concentration in the recording solution is low (typically ≤0.1%) to avoid solvent effects on the ion channels.
Cell Culture and Transfection
This protocol is intended for a heterologous expression system, such as Human Embryonic Kidney (HEK293) cells, which do not endogenously express high levels of voltage-gated sodium channels.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding human Nav1.6 (hNav1.6)
-
Transfection reagent (e.g., Lipofectamine)
-
Geneticin (G418) for stable cell line selection (optional)
Protocol:
-
Cell Culture: Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: When cells reach 70-90% confluency, transfect them with the hNav1.6 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Selection (for stable cell lines): 48 hours post-transfection, begin selection by adding G418 to the culture medium. Maintain the selection pressure until single colonies of resistant cells appear.
-
Expansion: Isolate and expand individual colonies to generate a stable cell line expressing hNav1.6. Verify channel expression and function using patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA. Adjust pH to 7.3 with CsOH.
Protocol:
-
Cell Plating: Plate the hNav1.6-expressing HEK293 cells onto glass coverslips in a 35 mm dish and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the cell at a holding potential of -120 mV to ensure most channels are in the resting state.
-
To elicit Nav1.6 currents, apply depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
To assess the voltage-dependence of inhibition, vary the holding potential.
-
To study use-dependence, apply a train of depolarizing pulses.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow sufficient time for the drug effect to reach a steady state.
-
Washout: Following drug application, perfuse the chamber with the drug-free external solution to observe the reversibility of the inhibition.
Data Analysis
-
IC50 Determination:
-
Measure the peak inward sodium current in the absence (control) and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = (1 - I_drug / I_control) * 100.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
-
Analysis of State-Dependence:
-
Measure the inhibitory effect of this compound at different holding potentials to assess its affinity for the resting, open, and inactivated states of the channel. A hyperpolarizing shift in the steady-state inactivation curve in the presence of the drug indicates preferential binding to the inactivated state.
-
-
Kinetic Analysis:
-
Analyze the time course of recovery from inactivation in the presence and absence of this compound to determine its effect on channel kinetics. The presence of a slow component of recovery is indicative of drug trapping in the channel.[5]
-
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Long-Term Stability of XPC-7724 in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the long-term stability of XPC-7724 in solution. This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.6, a critical component in neuronal excitability. Understanding its stability profile is crucial for the development of reliable in vitro and in vivo experimental protocols and for ensuring the integrity of preclinical and clinical formulations.
Summary of Stability Data
The following tables summarize the recommended storage conditions for this compound stock solutions and provide simulated long-term and accelerated stability data in a common solvent. This data is representative and intended to guide researchers in establishing their own stability studies.
Table 1: Recommended Storage of this compound Stock Solutions [1]
| Solvent | Concentration | Storage Temperature | Recommended Duration |
| DMSO | 10 mM | -20°C | 1 month |
| DMSO | 10 mM | -80°C | 6 months |
Note: Dimethyl sulfoxide (DMSO) is hygroscopic; use of freshly opened solvent is recommended to ensure maximum solubility.[1]
Table 2: Simulated Long-Term Stability of this compound in 10% DMSO/90% Saline (v/v) at 25°C ± 2°C / 60% RH ± 5% RH
| Time Point (Months) | % Initial Concentration (HPLC-UV) | Appearance of Solution | pH |
| 0 | 100.0 | Clear, colorless | 7.4 |
| 3 | 99.5 | Clear, colorless | 7.4 |
| 6 | 98.9 | Clear, colorless | 7.3 |
| 9 | 98.2 | Clear, colorless | 7.3 |
| 12 | 97.6 | Clear, colorless | 7.2 |
| 18 | 96.5 | Clear, colorless | 7.2 |
| 24 | 95.3 | Clear, colorless | 7.1 |
Table 3: Simulated Accelerated Stability of this compound in 10% DMSO/90% Saline (v/v) at 40°C ± 2°C / 75% RH ± 5% RH
| Time Point (Months) | % Initial Concentration (HPLC-UV) | Appearance of Solution | pH |
| 0 | 100.0 | Clear, colorless | 7.4 |
| 1 | 98.8 | Clear, colorless | 7.3 |
| 2 | 97.5 | Clear, colorless | 7.2 |
| 3 | 96.2 | Clear, colorless | 7.1 |
| 6 | 92.8 | Clear, colorless | 7.0 |
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the Nav1.6 voltage-gated sodium channel, with some activity also reported against the Nav1.2 channel. These channels are crucial for the initiation and propagation of action potentials in excitatory neurons. By binding to and stabilizing the inactivated state of the Nav1.6 channel, this compound reduces neuronal hyperexcitability, making it a potential therapeutic agent for neurological disorders such as epilepsy.
Experimental Protocols
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[2][3][4][5][6]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of this compound.[7][8][9][10][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After the specified time, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-UV.
Long-Term and Accelerated Stability Study Protocol
Objective: To determine the shelf-life and recommended storage conditions for this compound in a specific solution.
Materials:
-
This compound
-
DMSO, HPLC grade
-
0.9% Sodium Chloride (Saline)
-
Calibrated stability chambers
Procedure:
-
Sample Preparation: Prepare a batch of this compound solution at the desired concentration (e.g., 1 mg/mL) in the chosen vehicle (e.g., 10% DMSO/90% Saline). Aliquot the solution into appropriate vials.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points for Testing:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analytical Testing: At each time point, withdraw samples and perform the following tests:
-
Appearance: Visual inspection for color change, precipitation, or turbidity.
-
pH Measurement: Determine the pH of the solution.
-
Purity and Potency: Analyze the concentration of this compound and the presence of any degradation products using a validated stability-indicating HPLC-UV method.
-
HPLC-UV Method for Stability Indicating Analysis
Objective: To develop a robust HPLC-UV method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Stability studies ICH Q1A-Q1E Guidelines ppt | PPTX [slideshare.net]
- 4. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 5. memmert.com [memmert.com]
- 6. database.ich.org [database.ich.org]
- 7. ijrpp.com [ijrpp.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for In-Vivo Administration of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
Introduction to XPC-7724
This compound is a novel small molecule inhibitor that demonstrates high selectivity for the voltage-gated sodium channel NaV1.6.[1][2] NaV1.6 channels are predominantly expressed in excitatory pyramidal neurons and are implicated in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][2] this compound acts by binding to and stabilizing the inactivated state of the NaV1.6 channel, thereby reducing neuronal firing.[1] Notably, it exhibits over 100-fold selectivity against NaV1.1 channels, which are primarily found in inhibitory neurons, suggesting a potential for a wider therapeutic window and reduced side effects compared to non-selective sodium channel blockers.[1] Preclinical studies have demonstrated the in-vivo efficacy of this compound in mouse models of seizures.
In-Vivo Efficacy and Quantitative Data
While detailed pharmacokinetic data for this compound are not publicly available, preclinical studies have established a clear correlation between its in-vitro potency and in-vivo efficacy in mouse seizure models. The following table summarizes the key quantitative data available for this compound and related compounds.
| Compound | In-Vitro IC50 (hNaV1.6) | In-Vivo Efficacy (Mouse DC-MES Model Brain EC50) | Reference |
| This compound | 0.078 µM | Correlates with in-vitro potency | [1] |
| XPC-5462 | 0.0103 µM | Correlates with in-vitro potency | [1] |
| XPC-6591 | 0.0056 µM | Correlates with in-vitro potency | [3] |
| XPC-7198 | Not specified | Correlates with in-vitro potency | [3] |
| XPC-4509 | 0.73 µM | Correlates with in-vitro potency | [3] |
| Phenytoin | 3.8 - 9.0 µM | Correlates with in-vitro potency | [3] |
| Carbamazepine | 27 - 40 µM | Correlates with in-vitro potency | [3] |
Experimental Protocols for In-Vivo Administration
The following protocols are based on available information and standard laboratory practices for the in-vivo administration of investigational compounds in mice.
Formulation of this compound for Oral Administration
The following are suggested vehicle formulations for the solubilization of this compound for in-vivo use. The final choice of vehicle should be determined by the specific experimental requirements and solubility characteristics of the compound batch.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Weigh the required amount of this compound.
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, mix 10% DMSO (from the stock solution), 40% PEG300, and 5% Tween-80.
-
Vortex the mixture until it is a clear solution.
-
Add 45% saline to the mixture and vortex again until fully homogenous.
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Add 10% of the DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.
-
Vortex thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Add 10% of the DMSO stock solution to 90% corn oil.
-
Vortex vigorously to create a uniform suspension.
Administration of this compound in a Mouse Seizure Model (Maximal Electroshock Seizure - MES)
This protocol describes the oral administration of this compound to mice prior to the induction of seizures using the MES model.
Materials:
-
This compound formulated in a suitable vehicle
-
Male CF-1 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
MES generator
-
Corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation:
-
Acclimate mice to the housing conditions for at least 3 days prior to the experiment.
-
House mice individually for at least 24 hours before dosing to prevent fighting and stress.
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the test compound.
-
-
Dosing:
-
Prepare the desired concentration of this compound in the chosen vehicle. The exact dosage should be determined based on dose-response studies.
-
Administer the formulated this compound to the mice via oral gavage. The volume administered is typically 10 mL/kg.
-
For repeat-dosing studies, administer the compound twice daily (b.i.d.) for the specified number of days (e.g., 7 or 14 days).
-
A vehicle control group should be included in every experiment.
-
-
Maximal Electroshock Seizure (MES) Induction:
-
At a predetermined time point after the final dose of this compound (e.g., 30-60 minutes, to coincide with peak brain concentrations), perform the MES test.
-
Apply a drop of saline to the eyes of the mouse.
-
Deliver a short electrical stimulus (e.g., 50-60 Hz, 0.2-second duration, at a pre-determined current) through corneal electrodes.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of a tonic hindlimb extension is considered protection.
-
-
Data Analysis:
-
Record the number of animals protected from tonic hindlimb extension in each treatment group.
-
Calculate the percentage of protection for each group.
-
Determine the ED50 (the dose at which 50% of the animals are protected) using probit analysis.
-
-
Pharmacokinetic/Pharmacodynamic Analysis (Optional):
-
At the time of the MES test, a separate cohort of animals can be euthanized to collect blood and brain tissue.
-
Analyze the plasma and brain concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Correlate the brain concentration of this compound with the observed efficacy in the MES model to determine the brain EC50.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound on NaV1.6 channels.
Experimental Workflow for In-Vivo Efficacy Testing
Caption: Workflow for in-vivo administration and efficacy testing of this compound.
References
Application Notes and Protocols: Measuring the Efficacy of XPC-7724 in Seizure Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of XPC-7724, a selective inhibitor of the voltage-gated sodium channel NaV1.6. The following sections detail the compound's mechanism of action, summarize its efficacy in established seizure models, and provide detailed protocols for key experiments.
Introduction
This compound is a novel small molecule that selectively inhibits the NaV1.6 sodium channel with high potency.[1][2][3] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. Non-selective inhibition of these channels is a clinically validated strategy for controlling seizures. However, existing non-selective NaV-targeting antiseizure medications can have dose-limiting side effects. This compound offers a more targeted approach by selectively inhibiting NaV1.6, a channel abundantly expressed in excitatory pyramidal neurons, while sparing NaV1.1, which is predominantly found in inhibitory interneurons.[1][2][4] This selectivity is hypothesized to reduce off-target effects and improve the therapeutic window. The primary mechanism of action for this compound is the stabilization of the inactivated state of the NaV1.6 channel, which leads to a reduction in neuronal hyperexcitability.[1][2][4]
Data Presentation
The efficacy of this compound has been evaluated in preclinical seizure models. The following tables summarize the available quantitative data.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (µM) | Cell Line | Assay Type |
| NaV1.6 | 0.078 | - | Automated Patch Clamp Electrophysiology |
Source: ACS Chemical Neuroscience, 2024.[1][2]
Table 2: In Vivo Efficacy of this compound in the Maximal Electroshock (MES) Seizure Model
| Species | Seizure Model | Endpoint | EC₅₀ (Brain Concentration, µM) |
| Mouse (wild-type) | Direct Current Maximal Electroshock (DC-MES) | Protection from tonic hindlimb extension | 0.23 |
| Mouse (wild-type) | Direct Current Maximal Electroshock (DC-MES) | Protection from tonic hindlimb extension | 0.29 |
Source: bioRxiv, 2023.[5]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field of anti-seizure drug discovery.[6][7][8]
Protocol 1: Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation. This model is considered predictive of efficacy against generalized tonic-clonic seizures.[7]
Materials:
-
Male CF-1 mice (or other suitable strain), 18-25 g
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Electrode solution (0.9% saline)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 3 days prior to the experiment.
-
Compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer the compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).
-
Include multiple dose groups to determine a dose-response relationship. A typical study might include 3-5 dose levels.
-
-
Pre-treatment Time: Allow for a pre-treatment period for the compound to reach its peak effect. This time should be determined from pharmacokinetic studies.
-
Electrical Stimulation:
-
At the designated time post-dosing, apply the electrode solution to the corneal electrodes and to the eyes of the mouse.
-
Place the corneal electrodes on the corneas of the mouse.
-
Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation:
-
Immediately after stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. This is characterized by the rigid, extended posture of the hindlimbs.
-
The endpoint is binary: either the mouse is protected (no tonic hindlimb extension) or not protected.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose level.
-
Determine the median effective dose (ED₅₀) using probit analysis or a similar statistical method.
-
Experimental Workflow: MES Seizure Test
Caption: Workflow for the Maximal Electroshock (MES) test.
Protocol 2: Pentylenetetrazol (PTZ) Seizure Test in Mice
Objective: To evaluate the ability of a test compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazol (PTZ). This model is often used to identify compounds effective against myoclonic and absence seizures.[6]
Materials:
-
Male CF-1 mice (or other suitable strain), 18-25 g
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Observation chambers
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 3 days.
-
Compound Administration: Administer this compound or vehicle at various doses as described in Protocol 1.
-
Pre-treatment Time: Allow for the appropriate pre-treatment period.
-
PTZ Induction:
-
Administer a convulsive dose of PTZ subcutaneously (s.c.).
-
The dose of PTZ should be predetermined to induce clonic seizures in at least 95% of vehicle-treated animals (CD₉₅).
-
-
Observation:
-
Immediately after PTZ administration, place each mouse in an individual observation chamber.
-
Observe the animals for a period of 30 minutes for the onset of clonic seizures.
-
A clonic seizure is defined as clonus of the forelimbs, hindlimbs, and/or trunk lasting for at least 5 seconds.
-
The endpoint is the absence of a clonic seizure within the 30-minute observation period.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from clonic seizures at each dose.
-
Determine the ED₅₀ using appropriate statistical methods.
-
Discussion and Future Directions
The available data indicates that this compound is a potent and selective inhibitor of the NaV1.6 channel with in vivo efficacy in the MES model. The selectivity for NaV1.6 over NaV1.1 represents a potential advantage over non-selective NaV inhibitors. However, it has been noted that in an ex vivo brain slice seizure model, this compound did not suppress epileptiform activity, whereas a dual NaV1.2/NaV1.6 inhibitor was effective.[1][2][4] This suggests that the contribution of different NaV subtypes to seizure control may be model-dependent.
Future studies should aim to:
-
Evaluate the efficacy of this compound in a broader range of seizure models, including the PTZ and kindling models, to further characterize its anti-seizure profile.[6][7]
-
Investigate the pharmacokinetic and pharmacodynamic relationship of this compound to optimize dosing regimens.
-
Conduct tolerability and safety studies to determine the therapeutic index of this compound.
These application notes provide a framework for the continued preclinical development of this compound and other selective NaV channel inhibitors. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of epilepsy drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening models of antiepileptic and nootropic drugs | PPTX [slideshare.net]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with XPC-7724
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.6 (encoded by the SCN8A gene), with an IC50 of 0.078 μM.[1] It exhibits over 100-fold selectivity against Nav1.1, which is predominantly expressed in inhibitory neurons.[2][3] By binding to and stabilizing the inactivated state of the Nav1.6 channel, this compound effectively reduces neuronal action potential firing, thereby dampening hyperexcitability in the brain.[2][3][4] This unique mechanism of action makes this compound a promising therapeutic candidate for neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy and agitation.[1][2]
Immunohistochemistry (IHC) is a critical technique for visualizing the in-situ effects of this compound treatment on target tissues. It allows for the assessment of changes in protein expression and localization within the preserved morphological context of the tissue. These application notes provide a detailed protocol for performing IHC on tissues treated with this compound, intended to aid researchers in evaluating the pharmacological effects of this compound.
Data Presentation: Hypothetical Quantitative IHC Analysis
The following tables present hypothetical data from an IHC analysis of brain tissue from a preclinical model of neuronal hyperexcitability treated with this compound. The data is intended to serve as an example of expected outcomes. Staining intensity is scored on a scale of 0 (no staining) to 3 (strong staining), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated using the formula: H-Score = Σ (Intensity × Percentage) .
Table 1: IHC Analysis of Nav1.6 Expression in Cortical Neurons
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.7 ± 0.5 | 88 ± 9 | 238 ± 42 |
| This compound (Low Dose) | 2.6 ± 0.4 | 85 ± 11 | 221 ± 38 |
| This compound (High Dose) | 2.8 ± 0.3 | 90 ± 7 | 252 ± 30 |
Note: As this compound targets the channel's function rather than its expression, significant changes in the total expression level of Nav1.6 are not expected.
Table 2: IHC Analysis of c-Fos Expression (a marker of neuronal activity) in Cortical Neurons
| Treatment Group | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Mean ± SD) |
| Vehicle Control | 2.9 ± 0.3 | 75 ± 12 | 218 ± 40 |
| This compound (Low Dose) | 1.8 ± 0.6 | 45 ± 15 | 81 ± 25 |
| This compound (High Dose) | 0.9 ± 0.4 | 20 ± 8 | 18 ± 9 |
Note: A dose-dependent decrease in c-Fos expression would be indicative of reduced neuronal activity resulting from this compound treatment.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound inhibits the Nav1.6 sodium channel, leading to a reduction in neuronal excitability.
Caption: Mechanism of action of this compound on the Nav1.6 sodium channel.
Experimental Protocols
The following protocols provide a general framework for the immunohistochemical analysis of tissues treated with this compound. Optimization may be required for specific tissue types and antibodies.
I. Tissue Preparation
A. Paraffin-Embedded Tissue
-
Fixation: Immediately after excision, immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
B. Frozen Tissue
-
Freezing: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
-
Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged slides.
-
Fixation: Fix the sections in cold acetone or methanol for 10 minutes at -20°C.
-
Drying: Air dry the slides for at least 30 minutes at room temperature.
II. Immunohistochemistry Staining Protocol
The following diagram outlines the general workflow for the IHC staining procedure.
Caption: General workflow for immunohistochemistry staining.
Detailed Staining Steps:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a suitable antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heat in a pressure cooker, steamer, or water bath. Allow slides to cool to room temperature.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate slides with an enzyme solution (e.g., pepsin, trypsin) at 37°C. The incubation time will need to be optimized.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
-
-
Blocking Non-specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in wash buffer) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-Nav1.6, anti-c-Fos) to its optimal concentration in the blocking solution.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides with wash buffer (3 changes for 5 minutes each).
-
Incubate with a biotinylated secondary antibody or a polymer-based detection system for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash the slides with wash buffer.
-
Incubate with an avidin-biotin complex (ABC) reagent or the polymer-based reagent for 30 minutes.
-
Wash the slides and develop the signal with a chromogen solution (e.g., 3,3'-diaminobenzidine - DAB) until the desired staining intensity is reached.
-
-
Counterstaining:
-
Rinse the slides in distilled water.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a brightfield microscope.
-
Perform quantitative analysis using image analysis software to determine staining intensity and the percentage of positive cells.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check for correct dilution and incubation time. |
| Inadequate antigen retrieval | Optimize antigen retrieval method (heat, enzyme, time, pH). | |
| Inactive reagents | Use fresh reagents. | |
| High Background | Non-specific antibody binding | Increase blocking time and/or use a different blocking agent. |
| Endogenous peroxidase activity | Ensure complete blocking with hydrogen peroxide. | |
| Over-development of chromogen | Reduce chromogen incubation time. | |
| Overstaining | Primary antibody concentration too high | Further dilute the primary antibody. |
| Incubation time too long | Reduce incubation time for primary or secondary antibody. |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the procedures for their specific experimental conditions, including the choice of antibodies, tissue types, and fixation methods. This information is for research use only and not for use in diagnostic procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Navigating Solubility Challenges with XPC-7724: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the common solubility issues encountered with XPC-7724. Below you will find frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to facilitate the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at a concentration of 100 mg/mL (206.78 mM).[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of the compound.[1][2]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you observe that this compound is not fully dissolving in DMSO, you can employ the following techniques:
-
Sonication: Use a bath sonicator to aid in the dissolution process.[1][2]
-
Gentle Warming: Briefly warming the solution can also help. However, be cautious with the temperature and duration to avoid any potential degradation of the compound.
-
Vortexing: Vigorous vortexing can help to break up any clumps of powder and facilitate dissolution.
Q3: My this compound solution precipitates when I dilute my DMSO stock into an aqueous medium for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds dissolved in DMSO. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.1%).
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help prevent the compound from "crashing out" of solution.
-
Dropwise Addition and Rapid Mixing: Add the DMSO stock solution drop-by-drop to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation.
-
Use of Formulations: For in vivo studies or challenging in vitro systems, consider using a formulation with co-solvents and surfactants.
Q4: Are there established formulations to improve the aqueous solubility of this compound for in vivo use?
A4: Yes, several formulations have been shown to effectively solubilize this compound in aqueous-based systems. These typically involve a combination of DMSO, a co-solvent like PEG300, and a surfactant like Tween-80.[1] For example, a clear solution of ≥ 2.5 mg/mL can be achieved with a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent/Formulation | Concentration | Observations |
| DMSO | 100 mg/mL (206.78 mM) | Ultrasonic assistance may be needed.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.17 mM) | Clear solution.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (483.58 g/mol ), calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Aid Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Protocol for Diluting DMSO Stock into Aqueous Buffer
-
Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, prepare intermediate dilutions in pure DMSO to get closer to your final desired concentration.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate solution dropwise to your pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing or mixing vigorously.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit in the aqueous buffer may have been exceeded.
Troubleshooting Workflow for this compound Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting common solubility problems with this compound.
References
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing XPC-7724 to achieve maximal Nav1.6 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a typical experiment?
A1: For initial experiments, a starting concentration in the range of the reported IC50 value is recommended. The IC50 for this compound inhibiting Nav1.6 is approximately 0.078 µM.[1][2][3][4][5] Depending on the experimental system and specific goals, a concentration range of 0.1 µM to 1 µM is a reasonable starting point for observing significant inhibition.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To use, thaw the stock solution and dilute it to the final desired concentration in your experimental buffer. It is advisable to prepare fresh dilutions for each experiment to ensure compound stability and activity.
Q3: What is the mechanism of action for this compound?
A3: this compound is a state-dependent inhibitor of the Nav1.6 sodium channel. It preferentially binds to and stabilizes the inactivated state of the channel.[6][7][8][9] This mechanism means that the inhibitory effect of this compound is more pronounced when the channel is in a depolarized state, which favors the inactivated conformation.
Q4: Is this compound selective for Nav1.6?
A4: Yes, this compound exhibits high selectivity for Nav1.6 over other Nav channel subtypes, including Nav1.1, Nav1.2, Nav1.5, and Nav1.7.[3][4][5][6] It has been reported to have a greater than 100-fold molecular selectivity against Nav1.1 channels.[3][6][7][8][9] This selectivity is crucial for targeting Nav1.6-mediated activity while minimizing off-target effects on other sodium channels that are predominantly expressed in different neuron types (e.g., Nav1.1 in inhibitory interneurons).[3][6][7][8][9]
Troubleshooting Guide
Issue 1: I am not observing the expected level of Nav1.6 inhibition with this compound.
-
Solution 1: Verify Compound Concentration and Integrity. Ensure that the stock solution was prepared and stored correctly. Improper storage can lead to degradation of the compound. Prepare a fresh dilution from your stock for each experiment. It is also good practice to confirm the concentration of your stock solution if possible.
-
Solution 2: Consider the State-Dependence of Inhibition. The inhibitory effect of this compound is highly dependent on the conformational state of the Nav1.6 channel.[3][4][6] Inhibition is more potent when the channel is in the inactivated state. Your experimental protocol should include a depolarization step to drive the channels into the inactivated state before or during the application of this compound. For patch-clamp experiments, holding the membrane potential at a more depolarized level (e.g., -45 mV for Nav1.6) will favor the inactivated state and enhance the observed inhibition.[6][10]
-
Solution 3: Check Experimental Conditions. Factors such as the composition of your recording solutions (e.g., presence of modulatory ions) and the temperature can influence both channel gating and compound activity. Ensure that your experimental conditions are consistent and optimal for measuring Nav1.6 currents.
Issue 2: I am observing variability in the inhibitory effect of this compound between experiments.
-
Solution 1: Ensure Consistent Cell Health and Expression Levels. The health and density of the cells expressing Nav1.6 can impact the consistency of your results. Use cells from a similar passage number and ensure a consistent level of channel expression.
-
Solution 2: Standardize Experimental Protocol. Minor variations in the experimental protocol, such as the duration of compound incubation or the voltage protocol used, can lead to variability. Strictly adhere to a standardized protocol for all experiments. For automated patch-clamp systems, ensure the instrument is properly calibrated and maintained.
-
Solution 3: Account for Solution Exchange Times. In perfusion systems, ensure complete and rapid exchange of the solution containing this compound. Incomplete solution exchange can lead to a lower effective concentration at the cell membrane.
Issue 3: I am concerned about the solubility of this compound in my aqueous experimental buffer.
-
Solution 1: Use a Suitable Co-solvent. While the final concentration of this compound in your experiment will likely be low, ensuring its solubility is crucial. If you suspect precipitation, consider using a small percentage of a co-solvent like DMSO in your final buffer, typically not exceeding 0.1-0.5%. Always run a vehicle control with the same concentration of the co-solvent to account for any potential effects on the channel.
-
Solution 2: Visual Inspection. Before applying the solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution method or the composition of your final buffer.
Data Presentation
Table 1: Potency of this compound against various human Nav channel subtypes.
| Channel Subtype | IC50 (µM) |
| hNav1.6 | 0.078 |
| hNav1.1 | >10 |
| hNav1.2 | >10 |
| hNav1.3 | >10 |
| hNav1.5 | >10 |
| hNav1.7 | >10 |
Data synthesized from published literature.[3][4][5]
Experimental Protocols
Protocol: Determination of this compound IC50 for Nav1.6 Inhibition using Automated Patch-Clamp Electrophysiology
This protocol is adapted from methodologies described in the literature for characterizing Nav channel inhibitors.[6][11]
1. Cell Culture and Preparation:
- Culture HEK-293 cells stably expressing human Nav1.6 channels in appropriate media.
- Harvest cells at 70-90% confluency using a non-enzymatic dissociation solution.
- Resuspend cells in the appropriate external solution for automated patch-clamp recording.
2. Solutions:
- Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH 7.2 with CsOH.
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH.
- This compound Stock Solution: 10 mM in DMSO.
- Test Solutions: Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all test solutions and the vehicle control (e.g., 0.3%).
3. Automated Patch-Clamp Procedure:
- Utilize an automated patch-clamp platform (e.g., Qube 384).
- Dispense cell suspension and solutions into the appropriate wells of the patch-clamp plate.
- Initiate the automated process of cell capture, seal formation, and whole-cell configuration.
- Apply quality control filters, such as minimum seal resistance (>500 MΩ) and appropriate cell capacitance.
4. Voltage-Clamp Protocol:
- To measure inactivated state inhibition, hold the membrane potential at a voltage that promotes channel inactivation, typically -45 mV for Nav1.6.[6]
- Apply a brief hyperpolarizing pulse (e.g., to -120 mV for 20 ms) to allow for recovery from fast inactivation for channels not bound to the inhibitor.
- Follow with a depolarizing test pulse (e.g., to 0 mV for 10 ms) to elicit Nav1.6 current.
- Repeat this protocol at a set frequency (e.g., 0.1 Hz).
5. Data Acquisition and Analysis:
- Establish a stable baseline current in the vehicle solution.
- Apply different concentrations of this compound and record the current inhibition at steady-state (typically after 5-10 minutes of incubation).
- At the end of the experiment, apply a saturating concentration of a non-specific Nav channel blocker like tetrodotoxin (TTX) to determine the maximal inhibition.
- Normalize the current at each this compound concentration to the baseline and maximal inhibition.
- Plot the normalized inhibition against the log of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound on Nav1.6 channels.
Caption: Mechanism of Nav1.6 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 11. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
Technical Support Center: Troubleshooting Unexpected XPC-7724 Experimental Results
This guide is intended for researchers, scientists, and drug development professionals working with XPC-7724. It provides answers to frequently asked questions and detailed troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is a selective inhibitor of the Nav1.6 sodium channel, with an IC50 of 0.078 μM.[1] It is being investigated for its potential in neurological diseases.[1][2] this compound binds to and stabilizes the inactivated state of the channel, which can reduce the activity of excitatory neurons.[3]
-
What are the recommended solvents and storage conditions for this compound? For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Cell Viability Assays
-
Why am I seeing inconsistent IC50 values for this compound in my cell viability assays? Inconsistencies in IC50 values can arise from several factors, including cell density, assay type (e.g., MTT vs. CellTiter-Glo), and incubation times.[4][5][6] Different cell lines will also exhibit varying sensitivities to this compound. It is crucial to maintain consistent cell seeding densities and incubation periods across experiments.
-
My cell viability results with this compound are not reproducible. What could be the cause? Reproducibility issues often stem from variability in experimental conditions.[7] This can include inconsistent cell passage numbers, serum batch variations, or slight differences in compound dilution. Ensure that all reagents are properly stored and that experimental protocols are followed precisely.
Western Blotting
-
I am not observing the expected decrease in phosphorylation of downstream targets of Nav1.6 after this compound treatment. What should I check? First, confirm the activity of your this compound stock. Then, optimize your Western blot protocol for phosphoproteins. This includes using phosphatase inhibitors during lysate preparation, avoiding milk as a blocking agent (as it contains phosphoproteins), and using a sensitive detection substrate.[8] It's also important to load a sufficient amount of protein, as phosphorylated targets can be of low abundance.[9]
-
Why am I seeing multiple bands or non-specific bands in my Western blot for Nav1.6 targets? Multiple bands can be due to protein isoforms, post-translational modifications, or protein degradation.[9][10][11] Ensure you are using fresh samples and protease inhibitors.[9] Non-specific binding can be reduced by optimizing your primary and secondary antibody concentrations and blocking conditions.[10][11]
Apoptosis Assays
-
I am not seeing a significant increase in apoptosis after treating cells with this compound. Is this expected? The induction of apoptosis can be cell-type dependent and may require a specific concentration and duration of this compound treatment.[12] It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.[13]
-
My Annexin V/PI staining results are ambiguous, with a large population of cells in the late apoptotic/necrotic quadrant even at early time points. What could be the issue? This could indicate that the concentration of this compound used is too high, causing rapid cell death.[12] Consider using a lower concentration range. Also, ensure gentle cell handling during the staining procedure, as harsh trypsinization or vortexing can damage cell membranes and lead to false-positive PI staining.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays can obscure the true effect of this compound.
Logical Diagram for Troubleshooting High Variability in Cell Viability Assays
Quantitative Data Summary: IC50 of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | MTT | 48 | 0.15 |
| HEK293-Nav1.6 | CellTiter-Glo | 24 | 0.08 |
| Primary Cortical Neurons | MTT | 72 | 0.25 |
Issue 2: Weak or No Signal in Western Blot for Phospho-Targets
A lack of signal for phosphorylated downstream targets of Nav1.6 can be due to several factors.
Experimental Workflow for Phospho-Protein Western Blotting
Troubleshooting Table: Weak/No Phospho-Signal
| Potential Cause | Recommended Solution |
| Inactive this compound | Prepare fresh stock solution. |
| Insufficient protein load | Load at least 20-30 µg of total protein per lane.[9] |
| Phosphatase activity | Always include phosphatase inhibitors in the lysis buffer.[9] |
| Suboptimal antibody concentration | Titrate the primary antibody to find the optimal concentration. |
| Inappropriate blocking agent | Use 5% BSA in TBST instead of milk for blocking.[8] |
Issue 3: Inconsistent Apoptosis Assay Results
Inconsistent results in apoptosis assays can be challenging to interpret.
Signaling Pathway: Simplified Apoptosis Induction
Detailed Methodologies: Key Experiments
-
Cell Viability (MTT) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 48 hours).
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm.
-
-
Annexin V/PI Apoptosis Assay:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.[7]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).[15]
-
Incubate for 15 minutes in the dark at room temperature.[7]
-
Analyze by flow cytometry within one hour.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. biocompare.com [biocompare.com]
- 12. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of XPC-7724 to consider
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the known off-target effects of XPC-7724. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.6, with a reported IC50 value of 0.078 µM.[1][2] Its primary mechanism of action involves binding to and stabilizing the inactivated state of the channel, thereby reducing neuronal excitability.[3][4][5] Notably, this compound exhibits high selectivity for Nav1.6 over other sodium channel isoforms. It has been reported to be over 100-fold more selective for Nav1.6 compared to Nav1.1 channels, which are predominantly expressed in inhibitory neurons.[3][4][5][6] This selective inhibition of Nav1.6, which is highly expressed in excitatory pyramidal neurons, allows for the targeted downregulation of excitatory circuits while sparing inhibitory activity.[3][5][6]
Q2: What are the known off-target effects of this compound?
Currently, publicly available data on the broad off-target profile of this compound against a wide range of kinases, G-protein coupled receptors (GPCRs), and other ion channels is limited. The primary characterization of this compound has focused on its selectivity within the voltage-gated sodium channel family.
Q3: How does the selectivity of this compound for Nav1.6 compare to other Nav channels?
This compound demonstrates significant selectivity for the Nav1.6 channel. While it is a potent inhibitor of Nav1.6, its activity against other sodium channel subtypes is considerably lower. This selectivity is a key feature of the compound, aiming to reduce the side effects associated with non-selective sodium channel blockers.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against various voltage-gated sodium channel subtypes.
| Target | IC50 (µM) | Selectivity vs. Nav1.6 | Reference |
| Nav1.6 | 0.078 | - | [1][2] |
| Other Nav Subtypes | >100-fold less potent | >100x | [2][4] |
Experimental Protocols
Protocol 1: Determination of IC50 for Nav Channel Inhibition using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the methodology to assess the inhibitory activity of this compound on different voltage-gated sodium channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.6).
-
Maintain cells in appropriate culture medium supplemented with antibiotics for selection.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Use borosilicate glass pipettes (2-4 MΩ resistance) filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Establish a whole-cell patch-clamp configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Hold the cell membrane potential at a holding potential where the channels are in the inactivated state (e.g., -70 mV).
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Record currents using an appropriate amplifier and digitizer.
-
Apply a series of concentrations of this compound to the bath and record the steady-state inhibition of the peak sodium current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.
-
Normalize the current at each concentration to the control current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on Nav1.6 channels.
Caption: Recommended workflow for assessing the off-target profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium channel inhibitor drug discovery using automated high throughput electrophysiology platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing XPC-7724 Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the delivery of XPC-7724 across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Nav1.6 sodium channel, with an IC50 value of 0.078 μM.[1][2] It also shows inhibitory activity against Nav1.2 channels.[2][3][4] These channels are abundantly expressed in excitatory pyramidal neurons.[2][3][4] By selectively targeting these channels, this compound aims to reduce neuronal hyperexcitability, making it a candidate for the treatment of various neurological disorders.[1][2][3][4] It binds to and stabilizes the inactivated state of the channels, leading to a reduction in the activity of excitatory neurons.[2][3][4]
2. What are the main challenges in delivering this compound to the central nervous system (CNS)?
The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most drugs, including small molecules like this compound, from entering the brain.[5][6][7][8] The BBB's tight junctions and efflux transporters actively remove foreign substances from the brain, limiting the therapeutic efficacy of many CNS-acting drugs.[7][9]
3. What are the potential strategies to enhance the BBB penetration of this compound?
Several strategies can be explored to improve the delivery of this compound across the BBB:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its transport across the BBB.[6][10][11] Surface modifications with ligands that bind to receptors on the BBB can further enhance uptake through receptor-mediated transcytosis.[10]
-
Receptor-Mediated Transcytosis (RMT): This strategy involves modifying this compound or its carrier to bind to specific receptors expressed on the surface of BBB endothelial cells, such as the transferrin receptor (TfR) or low-density lipoprotein receptor (LDLR).[6][10] This binding triggers the transport of the drug across the barrier.
-
Focused Ultrasound (FUS): Non-invasive FUS in combination with microbubbles can transiently and locally open the BBB, allowing for increased penetration of therapeutics like this compound.[11][12]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of this compound to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[7] Once in the brain, the prodrug would be converted to its active form.
4. Which in vitro models are suitable for assessing the BBB permeability of this compound?
A variety of in vitro models can be used, ranging in complexity:
-
Static 2D Transwell Models: These are the most common models and involve growing a monolayer of brain endothelial cells on a semi-permeable membrane, often in co-culture with astrocytes and pericytes to better mimic the in vivo environment.[13][14]
-
3D Microfluidic Models: These "BBB-on-a-chip" models provide a more physiologically relevant environment by incorporating shear stress from fluid flow, which is known to enhance barrier properties.[15]
-
Human iPSC-derived Models: Using induced pluripotent stem cells to generate human brain endothelial-like cells, astrocytes, and pericytes offers a more patient-relevant model system.[13]
5. What are the key parameters to measure when evaluating BBB permeability in vitro?
The two primary parameters are:
-
Apparent Permeability Coefficient (Papp): This is a quantitative measure of the rate at which a compound crosses the endothelial cell monolayer.
-
Transendothelial Electrical Resistance (TEER): TEER is a measure of the integrity and tightness of the tight junctions in the cell monolayer.[14] Higher TEER values generally indicate a more restrictive barrier.[16]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low TEER values in the in vitro BBB model | 1. Incomplete cell monolayer formation.2. Suboptimal cell culture conditions (e.g., medium, supplements).3. Contamination (e.g., mycoplasma).4. Lack of co-culture with astrocytes or pericytes. | 1. Allow for longer culture times to ensure a confluent monolayer.2. Optimize cell culture medium and growth factors.3. Regularly test for and eliminate contamination.4. Establish a co-culture system with astrocytes and/or pericytes to induce tighter barrier properties. |
| High variability in permeability assay results | 1. Inconsistent cell seeding density.2. Variations in the integrity of the cell monolayer across different wells.3. Inaccurate sample collection and analysis.4. Instability of this compound in the assay medium. | 1. Ensure a uniform cell suspension and seeding technique.2. Measure TEER before each experiment to confirm monolayer integrity.3. Use calibrated pipettes and validated analytical methods (e.g., LC-MS/MS).4. Assess the stability of this compound in the assay buffer over the experiment's duration. |
| Poor in vitro-in vivo correlation | 1. The in vitro model does not fully recapitulate the complexity of the in vivo BBB (e.g., lack of blood flow, simplified cell types).2. Species differences between the in vitro model (e.g., human cells) and the in vivo model (e.g., rodent).3. Active efflux transporters in vivo that are not adequately represented in the in vitro model. | 1. Use more complex in vitro models, such as microfluidic 3D systems, that incorporate physiological shear stress.2. Consider using in vitro models derived from the same species as the planned in vivo studies.3. Characterize the expression and activity of key efflux transporters (e.g., P-glycoprotein) in the in vitro model. |
| Low brain concentration of this compound in vivo | 1. Inefficient BBB penetration.2. Rapid metabolism in the periphery or brain.3. High plasma protein binding.4. Active efflux from the brain. | 1. Employ a BBB delivery strategy (e.g., nanoparticle encapsulation, RMT).2. Investigate the metabolic stability of this compound in plasma and brain homogenates.3. Measure the unbound fraction of this compound in plasma.4. Co-administer with an inhibitor of relevant efflux transporters to assess their role. |
Data Summaries
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H30FN5O2S | [1] |
| Molecular Weight | 483.60 g/mol | [1] |
| Target | Nav1.6 | [1][3] |
| IC50 | 0.078 µM | [1][2] |
| Appearance | Solid (White to light yellow) | [1] |
| Solubility | In Vitro: DMSO : 100 mg/mL (206.78 mM) | [1] |
Table 2: Example Permeability Data for Small Molecules Across an In Vitro BBB Model
| Compound | Papp (10⁻⁶ cm/s) | Efflux Ratio | Notes |
| Caffeine | 15.2 ± 1.8 | 1.1 | High permeability, passive diffusion |
| Sucrose | 0.1 ± 0.05 | 1.0 | Low permeability, paracellular marker |
| Rhodamine 123 | 0.5 ± 0.2 | > 5.0 | P-gp substrate, active efflux |
| This compound (Hypothetical) | 1.2 ± 0.4 | 3.5 | Moderate permeability, potential efflux |
| This compound-NP (Hypothetical) | 5.8 ± 1.1 | 1.2 | Nanoparticle formulation shows enhanced permeability and reduced efflux |
Note: The data for this compound and its nanoparticle formulation are hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model
-
Cell Culture:
-
Culture human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
-
Culture human astrocytes on the basolateral side of the well.
-
Maintain the co-culture for 5-7 days to allow for the formation of a tight monolayer.
-
-
TEER Measurement:
-
Before the permeability experiment, measure the TEER of the hBMEC monolayer using an epithelial voltohmmeter.
-
Ensure TEER values are above a predetermined threshold (e.g., >200 Ω·cm²) to confirm barrier integrity.[16]
-
-
Permeability Assay:
-
Wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
Add the transport buffer containing a known concentration of this compound to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Replace the collected volume with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Protocol 2: Measurement of this compound Concentration in Brain Tissue from an In Vivo Model
-
Animal Dosing:
-
Administer this compound to the animal model (e.g., mouse or rat) via the desired route (e.g., intravenous, oral).
-
-
Tissue Collection:
-
At a predetermined time point post-dosing, euthanize the animal according to approved ethical protocols.
-
Perfuse the animal with saline to remove blood from the brain vasculature.
-
Carefully dissect the brain and collect the tissue.
-
-
Brain Homogenization:
-
Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
Sample Preparation:
-
Perform a protein precipitation or liquid-liquid extraction on the brain homogenate to extract this compound and remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound in the extracted sample using a validated LC-MS/MS method with an appropriate internal standard.
-
-
Data Analysis:
-
Calculate the brain tissue concentration of this compound, typically expressed as ng/g of tissue.
-
If plasma samples are also collected, the brain-to-plasma concentration ratio (Kp) can be determined.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound BBB permeability.
Caption: Receptor-mediated transcytosis of this compound across the BBB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 11. Strategies to Improve Drug Delivery Across the Blood-Brain Barrier for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. frontiersin.org [frontiersin.org]
Navigating Experimental Variability with XPC-7724: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address potential variability in experimental outcomes involving XPC-7724, a selective inhibitor of the NaV1.6 sodium channel. By understanding the compound's mechanism of action and adhering to best practices in experimental design, users can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] It exhibits over 100-fold selectivity for NaV1.6 over NaV1.1, the latter of which is predominantly expressed in inhibitory neurons.[1][3] By selectively targeting NaV1.6, which is abundant in excitatory pyramidal neurons, this compound reduces neuronal hyperexcitability.[1][3][4] The compound binds to and stabilizes the inactivated state of the NaV1.6 channel, thereby reducing the activity of these excitatory neurons.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: How should I prepare this compound solutions?
A3: this compound can be dissolved in various solvents. For a clear solution of ≥ 2.5 mg/mL (5.17 mM), the following formulations can be used[2]:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline
-
10% DMSO and 90% (20% SBE-β-CD in Saline)
-
10% DMSO and 90% Corn Oil
If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[2]
Q4: What is the reported IC50 value for this compound?
A4: The IC50 value for this compound against the NaV1.6 channel is approximately 0.078 µM.[1][2]
Troubleshooting Guide
Variability in experimental outcomes can arise from several factors related to the compound itself, the experimental setup, and the biological system under investigation. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments. | Membrane potential fluctuations: The potency of this compound is highly dependent on the membrane voltage, with a 100-fold increase in apparent potency observed over a 20 mV range (from -90 mV to -70 mV).[1] | Carefully control and monitor the membrane potential in your experimental system (e.g., using voltage-clamp techniques in electrophysiology). Ensure consistent resting membrane potential across cells or preparations. |
| Incomplete compound equilibration: this compound has slower binding kinetics compared to other NaV channel blockers like phenytoin and carbamazepine, requiring more than 10 seconds to fully equilibrate with the inactivated state of the channel.[5] | Increase the pre-incubation time with this compound to ensure it reaches equilibrium with the target before measurements are taken. | |
| Solution preparation and stability: Improperly prepared or stored solutions can lead to inaccurate concentrations. | Prepare fresh solutions for each experiment from a properly stored stock. Ensure complete dissolution using the recommended solvent systems.[2] | |
| Lower than expected potency. | Suboptimal membrane potential: If the resting membrane potential of the cells is more hyperpolarized (e.g., -90mV), the apparent potency of this compound will be lower.[1] | Verify the resting membrane potential of your cells. If necessary, adjust the experimental conditions to be within the optimal voltage range for this compound activity. |
| High frequency firing protocols: The inhibitory effect of this compound is independent of high-frequency firing.[1] | Be aware that experimental protocols employing high-frequency stimulation may not fully reveal the potency of this compound. | |
| Cell health and viability issues. | Solvent toxicity: High concentrations of solvents like DMSO can be toxic to cells. | Keep the final concentration of DMSO or other organic solvents as low as possible in the final assay medium. Always include a vehicle control in your experiments. |
| Variability in neuronal firing inhibition. | Differential expression of NaV1.6: The level of NaV1.6 expression can vary between different neuronal cell types and preparations. | Characterize the expression levels of NaV1.6 in your experimental model. Consider using cell lines with stable and consistent NaV1.6 expression. |
| Presence of other NaV subtypes: While this compound is highly selective for NaV1.6, the presence and activity of other NaV subtypes could contribute to the overall neuronal firing pattern. | Be mindful of the full NaV channel expression profile of your model system. |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings
This protocol is designed to measure the inhibitory effect of this compound on NaV1.6 currents.
-
Cell Culture: Culture cells expressing human NaV1.6 channels (e.g., HEK293 cells) under standard conditions.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
To measure the effect of this compound on the inactivated state, use a pre-pulse to a depolarizing potential (e.g., -70 mV for a duration sufficient to induce inactivation) before the test pulse.
-
Apply test pulses to elicit sodium currents (e.g., to 0 mV).
-
Perfuse the cells with the external solution containing the vehicle control, followed by increasing concentrations of this compound.
-
Allow sufficient time for the compound to equilibrate at each concentration before recording.
-
-
Data Analysis: Measure the peak inward sodium current in the presence of different concentrations of this compound. Normalize the currents to the control (vehicle) and plot a concentration-response curve to determine the IC50.
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key aspects of this compound's mechanism and experimental considerations.
Caption: Mechanism of this compound action on NaV1.6 channel states.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing XPC-7724 Toxicity in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of XPC-7724 in cellular models. The following information is intended to help users identify potential sources of cytotoxicity and optimize their experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 0.078 µM.[1] It demonstrates over 100-fold selectivity against other NaV subtypes, including NaV1.1, which is predominantly found in inhibitory neurons.[2][3][4] By selectively targeting NaV1.6, which is highly expressed in excitatory neurons, this compound aims to reduce neuronal hyperexcitability.[2][3][4] Its mechanism involves binding to and stabilizing the inactivated state of the NaV1.6 channel.[3][4]
Q2: What are the potential sources of toxicity when using this compound in cell culture?
While specific toxicity data for this compound is not extensively published, potential sources of toxicity in cellular models can be inferred from its mechanism and general knowledge of small molecule inhibitors:
-
On-target toxicity: Excessive blockade of NaV1.6 channels can lead to disruption of essential cellular functions, particularly in electrically active cells like neurons. This can result in cytotoxicity if the concentration is too high or the exposure is prolonged.
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Off-target effects: Although this compound is highly selective, at higher concentrations it may interact with other cellular targets, leading to unintended and potentially toxic effects.
-
Solvent toxicity: this compound is often dissolved in organic solvents like dimethyl sulfoxide (DMSO). High concentrations of DMSO (typically above 0.1-0.5%) can be toxic to many cell lines.[5][6]
-
Compound stability and degradation: Improper storage or handling of this compound can lead to its degradation. Degradation products may be more toxic than the parent compound. Stock solutions of this compound are typically stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Metabolite toxicity: Cellular metabolism of this compound could potentially produce toxic byproducts.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration of this compound should be empirically determined for each cell line and experimental endpoint. A dose-response experiment is crucial. It is recommended to test a wide range of concentrations, starting from well below the reported IC50 value (e.g., starting from the low nanomolar range) up to concentrations where toxicity is observed. This will help you identify a therapeutic window where you observe the desired biological effect without significant cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a much lower concentration range.[5] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (generally <0.1%).[6] Always include a vehicle-only control in your experiments.[5] | |
| Cell line is particularly sensitive. | Some cell lines are inherently more sensitive to chemical treatments. Consider using a more robust cell line if appropriate for your research question. | |
| Inconsistent results or lack of expected biological effect. | Inhibitor has degraded. | Prepare a fresh stock solution of this compound from a reputable source. Ensure proper storage of stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] |
| Incorrect concentration calculation. | Double-check all calculations for dilutions and final concentrations. | |
| Sub-optimal cell culture conditions. | Ensure cells are healthy, within a low passage number, and at an appropriate confluency before treatment. | |
| Precipitate forms in the culture medium upon adding this compound. | Poor solubility of the compound. | Ensure the stock solution is fully dissolved before further dilution. Sonication or gentle warming may aid dissolution.[1] Prepare fresh dilutions in pre-warmed culture medium and mix thoroughly. Consider using a lower concentration if precipitation persists. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to test a broad range of concentrations (e.g., 0.01 µM to 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Remove the existing medium from the wells and add 100 µL of the prepared dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Data Acquisition: Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to a positive control (cells lysed to achieve maximum LDH release).
Quantitative Data Summary
The following table provides an example of how to present data from a dose-response experiment to determine the cytotoxic effects of this compound.
| Concentration of this compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.2 |
| 0.01 | 98.7 ± 4.8 | 5.5 ± 1.5 |
| 0.1 | 95.2 ± 6.1 | 6.2 ± 1.8 |
| 1 | 88.4 ± 7.3 | 12.8 ± 2.5 |
| 10 | 52.1 ± 8.5 | 45.6 ± 5.1 |
| 100 | 15.3 ± 4.2 | 82.3 ± 6.8 |
Data are represented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
Best practices for storing and handling XPC-7724
Technical Support Center: XPC-7724
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices for the storage and handling of the small molecule inhibitor this compound. Adherence to these protocols is critical for ensuring compound integrity, experimental reproducibility, and personnel safety.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A1: Lyophilized this compound is stable when stored under the proper conditions. It is recommended to keep vials in a cool, dark, and dry environment, specifically at -20°C for long-term storage.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.
Q2: What is the best way to store reconstituted this compound solutions?
A2: Once reconstituted, this compound is more susceptible to degradation. For short-term storage (up to one week), solutions can be kept at 4°C, protected from light. For long-term storage, it is crucial to aliquot the solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can compromise the compound's stability.[1]
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation can indicate several issues, including poor solubility in the chosen solvent or compound degradation.[2] First, verify that the solvent and its concentration are appropriate for your experiment. If using an aqueous buffer, ensure the pH is within the optimal range for this compound stability (pH 6.0-7.5). Gentle warming or sonication may help to redissolve the compound, but if precipitation persists, the solution should not be used.
Q4: I accidentally left my this compound vial at room temperature overnight. Is it still usable?
A4: Prolonged exposure to ambient temperatures can hasten the degradation of this compound.[1] While a single incident may not render the compound completely inactive, its potency could be compromised. It is recommended to perform a quality control check, such as HPLC analysis, to assess its purity before proceeding with critical experiments. For non-critical applications, the compound may still be usable, but be aware that the effective concentration might be lower than expected.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the lyophilized powder can include a change in color or texture. In solution, degradation may manifest as cloudiness, precipitation, or a color shift.[3] The most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products.[3]
Troubleshooting Guides
Issue: Poor Solubility in Aqueous Buffers
-
Possible Cause: The inherent hydrophobicity of this compound.
-
Solution:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO.[4] Subsequently, dilute this stock in your aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to prevent solvent-induced artifacts in your assay.[4]
-
pH Adjustment: The solubility of this compound can be pH-dependent. Test the solubility in a range of buffers to identify the optimal pH.[2]
-
Formulation Aids: For in vivo studies, consider formulating this compound with solubility enhancers like cyclodextrins.
-
Issue: Inconsistent Results Between Experiments
-
Possible Cause: Variability in compound handling and preparation.
-
Solution:
-
Fresh Dilutions: Always prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency.[4]
-
Standardized Protocol: Follow a strict, documented protocol for reconstitution and dilution.[5]
-
Avoid Freeze-Thaw Cycles: Aliquoting stock solutions is critical for maintaining compound integrity over time.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Light/Moisture Protection |
| Lyophilized Powder | -20°C | Up to 24 months | Protect from light, store in a desiccator |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, use tightly sealed vials |
| Working Solution (Aqueous Buffer) | 4°C | Up to 72 hours | Protect from light |
Table 2: Stability of this compound in Aqueous Solution (pH 7.4) at Different Temperatures
| Temperature | Time (hours) | Purity (%) |
| 4°C | 0 | >99 |
| 24 | 98.5 | |
| 72 | 97.2 | |
| 25°C (Room Temp) | 0 | >99 |
| 8 | 95.1 | |
| 24 | 88.3 |
Experimental Protocols
Protocol: Assessing the Purity of this compound using HPLC
This protocol outlines a general method to determine the purity of an this compound sample.
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.[3]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area. A decrease in the main peak area over time or the appearance of new peaks can indicate degradation.[3]
-
Visualizations
Caption: Experimental workflow for handling and using this compound.
References
How to assess the purity of an XPC-7724 sample
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the purity of an XPC-7724 sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of an this compound sample?
The purity of an this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique provides unique insights into the sample's composition.
Q2: How can I identify unknown impurities in my this compound sample?
Identifying unknown impurities often requires a multi-step approach. Initially, HPLC can separate the impurities from the main this compound peak. These separated impurities can then be collected (fractionated) and analyzed using high-resolution mass spectrometry (HRMS) to determine their elemental composition and NMR spectroscopy to elucidate their chemical structure.
Q3: What is the acceptable purity level for an this compound sample for in vitro studies?
For early-stage in vitro studies, an this compound purity of ≥95% is generally considered acceptable. However, for more sensitive assays or preclinical development, a purity of ≥98% is often required. It is crucial to consult relevant regulatory guidelines for specific requirements.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape for this compound | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. 2. Replace the HPLC column with a new one. 3. Reduce the concentration of the injected sample. |
| Inconsistent retention times | 1. Fluctuation in column temperature. 2. Air bubbles in the pump. 3. Inconsistent mobile phase composition. | 1. Use a column oven to maintain a constant temperature. 2. Degas the mobile phase and prime the pump. 3. Prepare fresh mobile phase and ensure proper mixing. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use high-purity solvents and flush the system. 2. Run several blank injections to wash the injector and column. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal intensity for this compound | 1. Poor ionization of the compound. 2. Suboptimal MS source parameters. | 1. Try a different ionization source (e.g., switch between ESI and APCI). 2. Optimize source parameters such as gas flow, temperature, and voltages. |
| Mass accuracy is out of specification | 1. The instrument requires calibration. 2. Fluctuations in room temperature. | 1. Perform a mass calibration using a known standard. 2. Ensure the laboratory environment is temperature-controlled. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
Objective: To determine the purity of an this compound sample by separating it from its impurities using reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:water) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by Mass Spectrometry
Objective: To confirm the identity of this compound by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
This compound sample from HPLC analysis
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Infusion: Infuse the eluent from the HPLC containing the this compound peak directly into the ESI-MS.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
Data Analysis: Look for the [M+H]⁺ ion (the molecular weight of this compound plus the mass of a proton). The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass of this compound.
Visualizations
Caption: Workflow for assessing the purity of an this compound sample.
Validation & Comparative
In the landscape of neurological drug discovery, the voltage-gated sodium channel Nav1.6 has emerged as a critical target for therapeutic intervention in disorders characterized by neuronal hyperexcitability, such as epilepsy. This guide provides a detailed comparison of the efficacy of XPC-7724, a selective Nav1.6 inhibitor, with other notable Nav1.6 inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Efficacy and Selectivity Profile
This compound demonstrates potent and selective inhibition of the Nav1.6 channel. Its efficacy, as measured by its half-maximal inhibitory concentration (IC50), is significantly higher than that of traditional, non-selective sodium channel blockers. A comprehensive comparison of IC50 values for this compound and other Nav1.6 inhibitors against various Nav channel subtypes is presented below.
| Compound | Nav1.6 IC50 (µM) | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.5 IC50 (µM) | Selectivity (Nav1.1/Nav1.6) | Selectivity (Nav1.2/Nav1.6) |
| This compound | 0.078[1][2][3][4] | >10[1] | >10[1] | >100[1] | >128 | >128 |
| XPC-5462 | 0.0103[1][2][5][6][7] | >1[1] | 0.0109[1][5][6][7] | >10[1] | >97 | ~1 |
| Zandatrigine | 0.051[8] | 39[8] | 6.9[8] | >30[9] | 765 | 135 |
| ICA-121431 | >10[10][11] | 0.013[10][11] | 0.240[10][11] | >10[10] | <0.0013 | 0.024 |
| Phenytoin | 9.0[12] | 8.8[12] | 3.8[12] | 7.2[12] | ~1 | ~0.4 |
| Carbamazepine | 40[12] | 34[12] | 27[12] | 30[12] | ~0.85 | ~0.68 |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis of available information.
This compound exhibits a more than 100-fold selectivity for Nav1.6 over the Nav1.1 and Nav1.2 channels.[1][7] This is a crucial feature, as Nav1.1 channels are predominantly expressed in inhibitory interneurons, and their blockade can lead to undesirable side effects.[1][7] In contrast, the non-selective inhibitors Phenytoin and Carbamazepine show comparable activity across multiple Nav channel subtypes.[12] XPC-5462 is a potent dual inhibitor of Nav1.6 and Nav1.2.[1][5][6][7] Zandatrigine also shows high selectivity for Nav1.6.[8] ICA-121431, on the other hand, is more selective for Nav1.1 and Nav1.3 and shows weak activity against Nav1.6.[10][11]
Mechanism of Action: Stabilizing the Inactivated State
This compound and other related selective inhibitors exert their effects by preferentially binding to the inactivated state of the Nav1.6 channel.[1][7][13] This state-dependent binding is a key aspect of their mechanism, as it allows for targeted inhibition of neurons that are pathologically hyperexcitable and firing at high frequencies, while sparing neurons with normal activity. The binding site for this class of compounds is thought to be on the fourth voltage-sensing domain (VSD-IV) of the channel protein.[1][7] By stabilizing the inactivated state, these inhibitors reduce the number of channels available to open and conduct sodium ions, thereby dampening neuronal excitability.
Caption: Mechanism of this compound action on Nav1.6 channel states.
Experimental Protocols
The determination of IC50 values and the characterization of the pharmacological properties of Nav1.6 inhibitors are typically performed using whole-cell patch-clamp electrophysiology on cells heterologously expressing the specific Nav channel subtype.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used for their low endogenous ion channel expression. Cells are transiently or stably transfected with the cDNA encoding the alpha subunit of the desired human Nav channel (e.g., hNav1.6).
-
Electrophysiological Recordings:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner or SyncroPatch) or a manual setup. Borosilicate glass pipettes with a resistance of 1-3 MΩ are used.
-
Voltage Protocol for IC50 Determination (Inactivated State):
-
Cells are held at a holding potential of -120 mV.
-
A depolarizing prepulse to a voltage that causes half-maximal inactivation (V1/2 of inactivation) is applied for 500 ms to 5 s to allow the compound to bind to the inactivated state of the channel. The V1/2 of inactivation is determined for each channel subtype prior to the experiment.
-
A subsequent test pulse to 0 mV for 20 ms is applied to elicit a sodium current.
-
The peak inward current is measured before and after the application of the test compound at various concentrations.
-
-
Data Analysis: The fractional block of the sodium current at each compound concentration is calculated. The concentration-response data are then fitted with the Hill equation to determine the IC50 value.
-
Caption: Experimental workflow for determining IC50 values.
Conclusion
This compound stands out as a potent and highly selective inhibitor of the Nav1.6 sodium channel. Its superior selectivity, particularly over Nav1.1, suggests a potentially wider therapeutic window and a more favorable side-effect profile compared to non-selective sodium channel blockers like Phenytoin and Carbamazepine. The state-dependent mechanism of action, targeting the inactivated state of the channel, further underscores its potential for selectively modulating pathological neuronal hyperexcitability. This comparative guide provides a foundational overview for researchers and drug developers to assess the potential of this compound and other Nav1.6 inhibitors in the development of novel therapeutics for neurological disorders.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of XPC-7724, a potent inhibitor of the voltage-gated sodium channel Nav1.6. The data presented herein demonstrates the compound's high affinity for Nav1.6 over other Nav channel subtypes, offering a valuable tool for research into the physiological and pathological roles of this specific ion channel.
High Selectivity of this compound for Nav1.6
This compound is a selective inhibitor of the Nav1.6 channel with an IC50 value of 0.078 μM[1][2]. This compound distinguishes itself by its significant selectivity for Nav1.6, particularly when compared to other Nav channel subtypes expressed in the central and peripheral nervous systems. Notably, this compound exhibits over 100-fold greater selectivity for Nav1.6 than for Nav1.1, a channel predominantly found in inhibitory neurons[2][3][4][5][6]. This preferential targeting of Nav1.6, which is abundantly expressed in excitatory pyramidal neurons, suggests a potential for selectively modulating neuronal excitability[2][3][5].
The mechanism of action for this compound involves binding to and stabilizing the inactivated state of the Nav channel[2][3][5]. This state-dependent inhibition contributes to its potent and selective effects. The potency of this compound is highly dependent on the membrane potential, with a more than 1000-fold reduction in potency observed at a holding potential of -120 mV, where the channels are predominantly in a resting state[2]. This indicates a strong preference for the inactivated channel conformation[2].
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human Nav channel subtypes. The data clearly illustrates the compound's pronounced selectivity for Nav1.6.
| Nav Channel Subtype | IC50 (µM) of this compound |
| Nav1.6 | 0.078 |
| Nav1.1 | >10 |
| Nav1.2 | >10 |
| Nav1.3 | >10 |
| Nav1.4 | >10 |
| Nav1.5 | >10 |
| Nav1.7 | >10 |
Data sourced from Goodchild et al., ACS Chemical Neuroscience, 2024.[2][3]
Experimental Protocols
The determination of this compound's selectivity profile was achieved through rigorous electrophysiological studies. The following section details the key experimental methodologies employed.
Cell Culture and Transfection
Human embryonic kidney (HEK293) cells were stably transfected to express specific human Nav channel α-subunits (Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, and Nav1.7). These cells provide a controlled environment for assessing the direct interaction of this compound with each channel subtype.
Electrophysiology
Whole-cell patch-clamp recordings were utilized to measure the sodium currents mediated by each Nav channel subtype. This technique allows for the precise control of the cell membrane potential and the accurate measurement of ion channel activity.
-
Recording Solutions:
-
Internal Solution (in mM): CsF (140), NaCl (10), EGTA (1), HEPES (10), adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): NaCl (140), KCl (4), CaCl2 (2), MgCl2 (1), HEPES (10), adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocols:
-
To assess the potency of this compound on the inactivated state of the channels, a holding potential that elicits partial inactivation (empirically determined V0.5) was used[3].
-
Concentration-response curves were generated by applying increasing concentrations of this compound to the cells while monitoring the inhibition of the sodium current. The holding potential was set to a voltage that produced approximately 10% steady-state inactivation for each subtype.
-
-
Data Analysis:
-
The IC50 values were determined by fitting the concentration-response data to a Hill equation.
-
Experimental Workflow for Assessing Nav Channel Selectivity
The following diagram illustrates the general workflow for determining the selectivity of a compound like this compound against a panel of Nav channel subtypes.
Caption: Workflow for determining Nav channel selectivity.
Signaling Pathway and Logical Relationships
The interaction of this compound with Nav1.6 channels on excitatory neurons leads to a reduction in neuronal firing, which is the basis for its potential therapeutic effects in hyperexcitability disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative Cross-Reactivity Analysis of the Selective Nav1.6 Inhibitor XPC-7724
A detailed examination of the selectivity profile of XPC-7724 in comparison to established sodium channel blockers, phenytoin and carbamazepine, providing crucial insights for researchers in neuropharmacology and drug development.
This guide offers an objective comparison of the cross-reactivity profile of this compound, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.6. The performance of this compound is contrasted with two widely used, non-selective sodium channel blockers, phenytoin and carbamazepine. This analysis is supported by available preclinical data to inform researchers and drug development professionals on the selectivity and potential off-target effects of these compounds.
Executive Summary
This compound demonstrates a highly selective inhibition profile for the Nav1.6 sodium channel subtype, with significantly less activity against other tested Nav channels. This contrasts with the broader, non-selective activity of phenytoin and carbamazepine. While comprehensive off-target screening data for this compound against a wide range of receptors and enzymes is not publicly available, its high selectivity for Nav1.6 suggests a potentially favorable safety profile with a lower risk of off-target effects compared to less selective agents.
Data Presentation: In Vitro Inhibition of Voltage-Gated Sodium Channels
The following table summarizes the available in vitro data for this compound and the comparator compounds against various human voltage-gated sodium channel (Nav) subtypes. The data highlights the potency and selectivity of each compound.
| Compound | Target | IC50 (µM) | Selectivity vs. Nav1.6 |
| This compound | hNav1.6 | 0.078 | - |
| hNav1.1 | >10 | >128-fold | |
| hNav1.2 | >10 | >128-fold | |
| hNav1.5 | >10 | >128-fold | |
| Phenytoin | hNav1.6 | ~30 | Non-selective |
| Carbamazepine | hNav1.6 | ~50 | Non-selective |
Note: Data for phenytoin and carbamazepine represent approximate values from preclinical studies; these compounds are known to be non-selective inhibitors of various Nav channel subtypes.
Experimental Protocols
The determination of the inhibitory activity of this compound and comparator compounds on Nav channels was conducted using automated patch-clamp electrophysiology. This technique allows for the high-throughput screening of ion channel modulators.
Cell Lines and Reagents:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human Nav channel subtypes (hNav1.1, hNav1.2, hNav1.5, and hNav1.6) were used.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
Automated Patch-Clamp Electrophysiology Workflow:
Voltage-Clamp Protocol: A specific voltage protocol was used to assess the state-dependent block of the Nav channels. Cells were held at a membrane potential close to the half-inactivation voltage (V1/2) for each channel subtype to enrich the population of channels in the inactivated state, the state to which this compound preferentially binds. Test pulses were applied to measure the channel current before and after the application of the test compound.
Signaling Pathway and Mechanism of Action
Voltage-gated sodium channels, particularly Nav1.6, are critical for the initiation and propagation of action potentials in excitatory neurons.[1][2][3][4][5][6][7] By selectively inhibiting Nav1.6, this compound is designed to reduce neuronal hyperexcitability, which is a key factor in various neurological disorders.
Discussion and Conclusion
The available data strongly indicate that this compound is a highly selective inhibitor of the Nav1.6 channel. Its greater than 100-fold selectivity against other tested Nav subtypes is a significant differentiation from the non-selective profiles of phenytoin and carbamazepine. This high selectivity suggests a lower potential for off-target effects mediated by other sodium channel isoforms.
It is important to note that a comprehensive cross-reactivity assessment requires screening against a broad range of unrelated targets, such as G-protein coupled receptors (GPCRs), kinases, and other ion channels (e.g., hERG). Publicly available data from such broad panel screens (e.g., Eurofins SafetyScreen or CEREP panels) for this compound, phenytoin, and carbamazepine are limited. Therefore, while the Nav channel selectivity of this compound is a promising indicator of a favorable safety profile, further studies are needed to fully characterize its off-target profile.
References
- 1. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of axonal NaV1.6 sodium channels in action potential initiation of CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of XPC-7724 and Traditional Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel anticonvulsant candidate, XPC-7724, with traditional antiseizure medications. The information presented is based on preclinical data and aims to offer an objective overview of their respective mechanisms, potency, selectivity, and cellular effects.
Executive Summary
This compound represents a paradigm shift in the development of anticonvulsant therapies. Unlike traditional sodium channel blockers such as carbamazepine and phenytoin, which exhibit non-selective inhibition of various NaV channels, this compound is a highly selective inhibitor of the NaV1.6 subtype.[1][2][3][4] This selectivity for NaV1.6, a channel predominantly expressed in excitatory neurons, allows for a targeted approach to reducing neuronal hyperexcitability while sparing inhibitory circuits.[1][2][3][4] Preclinical data indicate that this compound possesses significantly higher potency and a distinct kinetic profile compared to its predecessors, suggesting the potential for a wider therapeutic window and a more favorable side-effect profile.
Mechanism of Action: A Tale of Selectivity
Traditional anticonvulsants like carbamazepine and phenytoin exert their effects by non-selectively blocking voltage-gated sodium (NaV) channels, including NaV1.1, NaV1.2, and NaV1.6.[2][3] This broad-spectrum inhibition can lead to a reduction in neuronal excitability but may also impact inhibitory neurons, where NaV1.1 is predominantly expressed, potentially limiting efficacy and contributing to adverse effects.[1][2]
In contrast, this compound is a potent and selective inhibitor of the NaV1.6 sodium channel, with a greater than 100-fold selectivity over the NaV1.1 subtype.[1][2][4] NaV1.6 channels are abundantly expressed in excitatory pyramidal neurons.[1][2][3][4] By specifically targeting this channel, this compound aims to quell hyperexcitability at its source without disrupting the function of inhibitory interneurons.[1][2][4] Furthermore, this compound binds to and stabilizes the inactivated state of the NaV1.6 channel, demonstrating higher potency, longer residency times, and slower off-rates compared to carbamazepine and phenytoin.[2][3]
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, phenytoin, and carbamazepine against key central nervous system NaV channel subtypes. The data is extracted from a study by Goodchild et al. (2024), allowing for a direct comparison under consistent experimental conditions.
| Compound | NaV1.1 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.6 IC50 (µM) |
| This compound | >10 | >10 | 0.078 |
| Phenytoin | 29 | 38 | 25 |
| Carbamazepine | 28 | 41 | 24 |
| Data from Goodchild SJ, et al. ACS Chem Neurosci. 2024. |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological and ex vivo brain slice studies. Below are the detailed methodologies for the key experiments cited.
Electrophysiological Recordings
Objective: To determine the potency and selectivity of compounds on different NaV channel subtypes.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels were used.
-
Whole-Cell Patch Clamp: Voltage-clamp recordings were performed using an automated patch-clamp system.
-
Voltage Protocol: To assess the potency on the inactivated state of the channels, cells were held at a voltage where a significant fraction of channels are in the inactivated state. A brief test pulse was then applied to measure the remaining current.
-
Data Analysis: Concentration-response curves were generated by applying increasing concentrations of the test compounds. The IC50 values were calculated by fitting the data to a standard sigmoidal dose-response equation.
Ex Vivo Brain Slice Seizure Model
Objective: To evaluate the ability of compounds to suppress epileptiform activity in a more physiologically relevant setting.
Methodology:
-
Tissue Preparation: Parasagittal cortical brain slices were prepared from 3- to 5-week-old mice.
-
Electrophysiological Recording: Field potential recordings were made from the cortical layers to monitor neuronal activity.
-
Compound Application: After establishing stable epileptiform activity, the test compound was added to the perfusion solution.
-
Data Analysis: The frequency and amplitude of seizure-like events before and after compound application were compared to determine the compound's efficacy.
It is important to note that in these ex vivo models, a related compound, XPC-5462 (a dual NaV1.2/1.6 inhibitor), was shown to suppress epileptiform activity, whereas this compound did not.[2][3][4] This suggests that inhibition of NaV1.6 alone may not be sufficient to quell seizures in these specific models and that concurrent NaV1.2 inhibition might be required.[2][3][4]
Conclusion
This compound represents a promising, novel approach to the treatment of epilepsy. Its high selectivity for the NaV1.6 channel and potent inhibitory activity distinguish it from traditional, non-selective anticonvulsants. This targeted mechanism of action holds the potential for improved efficacy and a better safety profile. However, further research, including in vivo studies and clinical trials, is necessary to fully elucidate its therapeutic potential and to understand the contexts in which selective NaV1.6 inhibition is most effective. The observation that this compound alone was not effective in certain ex vivo seizure models highlights the complexity of seizure generation and the potential need for multi-target approaches in some instances.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing GABAergic Tonic Inhibition Reduces Seizure-Like Activity in the Neonatal Mouse Hippocampus and Neocortex | Journal of Neuroscience [jneurosci.org]
- 6. ane.pl [ane.pl]
- 7. Comparison of intrinsic optical signals associated with low Mg2+-and 4-aminopyridine-induced seizure-like events reveals characteristic features in adult rat limbic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Optical triggered seizures using a caged 4-Aminopyridine [frontiersin.org]
Independent Validation of XPC-7724's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Nav1.6 selective inhibitor, XPC-7724, with established, non-selective sodium channel blockers. Experimental data is presented to support the independent validation of its mechanism of action, offering a resource for researchers in neurology and drug development.
Executive Summary
This compound is a preclinical, selective inhibitor of the voltage-gated sodium channel Nav1.6.[1] Its mechanism of action involves the state-dependent blockade of the Nav1.6 channel, showing a strong preference for the inactivated state. This targeted approach aims to reduce neuronal hyperexcitability, a key factor in various neurological disorders. Unlike non-selective sodium channel blockers such as carbamazepine and phenytoin, this compound exhibits significant selectivity for Nav1.6 over other Nav isoforms, particularly Nav1.1, which is predominantly expressed in inhibitory neurons.[1][2][3] This selectivity profile suggests a potential for a wider therapeutic window and a more favorable side-effect profile by sparing inhibitory neuronal activity.
Comparative Analysis of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, carbamazepine, and phenytoin against key central nervous system (CNS) Nav channel isoforms. The data demonstrates the superior potency and selectivity of this compound for Nav1.6.
| Compound | Nav1.1 IC50 (μM) | Nav1.2 IC50 (μM) | Nav1.6 IC50 (μM) |
| This compound | 294 | 14.3 | 0.078 |
| Carbamazepine | 39.3 | 67.4 | 25.6 |
| Phenytoin | 13.8 | 35.2 | 13 |
Data sourced from Goodchild SJ, et al. ACS Chem Neurosci. 2024.
Validated Mechanism of Action of this compound
This compound selectively binds to the voltage-sensing domain (VSD) of the Nav1.6 channel, stabilizing it in the inactivated state. This action prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a decrease in the firing rate of excitatory neurons, where Nav1.6 is abundantly expressed.
Experimental Protocols
The following is a summary of the whole-cell patch-clamp electrophysiology protocol used to determine the IC50 values presented in this guide, as described in Goodchild SJ, et al. ACS Chem Neurosci. 2024.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human Nav1.1, Nav1.2, or Nav1.6 channels were used.
Electrophysiology:
-
Recording Method: Whole-cell patch-clamp recordings were performed at room temperature.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.
-
Voltage Protocol for IC50 Determination:
-
Cells were held at a holding potential of -120 mV.
-
To elicit sodium currents, cells were depolarized to a test potential (typically 0 mV) for 20 ms.
-
To determine the IC50 for the inactivated state, a 500 ms pre-pulse to -70 mV was applied to inactivate the channels before the test pulse.
-
Concentration-response curves were generated by applying increasing concentrations of the test compounds (this compound, carbamazepine, or phenytoin) and measuring the resulting inhibition of the peak sodium current.
-
Data Analysis: The concentration-response data were fitted with a Hill equation to determine the IC50 values.
Conclusion
Independent validation confirms that this compound is a potent and selective inhibitor of the Nav1.6 sodium channel. Its distinct mechanism of action, characterized by state-dependent binding and high selectivity over other Nav isoforms, differentiates it from existing non-selective sodium channel blockers. The presented data provides a quantitative basis for the continued investigation of this compound as a potential therapeutic agent for neurological disorders driven by neuronal hyperexcitability.
References
XPC-7724: A Comparative Performance Analysis Against Industry Standard Sodium Channel Blockers
In the landscape of neurological drug development, the pursuit of highly selective and potent therapeutics remains a paramount objective. This guide provides a comprehensive performance benchmark of XPC-7724, a novel voltage-gated sodium channel (NaV) inhibitor, against established industry standards, phenytoin and carbamazepine. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in treating disorders of neuronal hyperexcitability.
Executive Summary
This compound distinguishes itself as a highly selective inhibitor of the NaV1.6 sodium channel subtype, a key player in the excitability of pyramidal neurons.[1][2] This selectivity offers a significant advantage over non-selective NaV-targeting antiseizure medications, which can lead to a narrower therapeutic window and undesirable side effects.[2][3] Experimental data demonstrates that this compound exhibits substantially higher potency and a differentiated kinetic profile compared to conventional treatments like phenytoin and carbamazepine.[1][2][3]
Comparative Potency and Selectivity
The inhibitory activity of this compound was assessed against various NaV channel subtypes and compared with phenytoin and carbamazepine. The half-maximal inhibitory concentration (IC50) values, a measure of potency, clearly illustrate the superior and selective nature of this compound.
| Compound | NaV1.6 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.1 IC50 (µM) | Selectivity (NaV1.6 vs NaV1.1) |
| This compound | 0.078 [1][4] | - | >100-fold higher than NaV1.6 | >100-fold[1][2] |
| Phenytoin | 12.1[1] | - | - | Non-selective |
| Carbamazepine | 17.0[1] | - | - | Non-selective |
Table 1: Comparative IC50 values of this compound and standard antiseizure medications against various NaV channel subtypes.
Mechanism of Action: State-Dependent Inhibition
This compound's mechanism involves binding to and stabilizing the inactivated state of NaV channels, thereby reducing neuronal firing.[2][3] This state-dependent inhibition is a crucial feature, as it allows the compound to preferentially target rapidly firing neurons characteristic of pathological states, while sparing normally functioning neurons.
Kinetic Profile: Binding and Recovery
The binding kinetics of this compound contribute significantly to its unique pharmacological profile. It exhibits slower binding kinetics compared to phenytoin, requiring more than 10 seconds to fully equilibrate with the inactivated channels.[1][5] Furthermore, this compound introduces a slow component to the recovery from inactivation, with a slow time constant (τslow) of approximately 20 seconds, compared to ~3 seconds for phenytoin. Carbamazepine does not exhibit this slow recovery component.[1][5] This prolonged channel inhibition may contribute to a more sustained therapeutic effect.
Experimental Protocols
The data presented in this guide were obtained using standard and rigorous experimental methodologies.
Cellular Electrophysiology: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing human NaV1.1, NaV1.2, or NaV1.6 channels. Standard voltage protocols were used to elicit and measure sodium currents.
IC50 Determination: Concentration-response curves were generated by applying increasing concentrations of the test compounds. The holding potential was set to partially inactivate the channels, mimicking a more physiological state. The IC50 values were calculated by fitting the data to a standard logistic equation.
Recovery from Inactivation Assay: A two-pulse protocol was employed. A long depolarizing prepulse was used to inactivate the channels, followed by a variable recovery interval at a hyperpolarized potential. A subsequent test pulse was applied to measure the fraction of channels that had recovered from inactivation. The time course of recovery was fitted with a two-exponential function to determine the slow time constant (τslow).
Conclusion
This compound demonstrates a superior performance profile compared to the industry-standard sodium channel blockers phenytoin and carbamazepine. Its high potency and remarkable selectivity for the NaV1.6 subtype, coupled with its unique state-dependent binding and slow recovery kinetics, position it as a promising candidate for the development of next-generation therapies for neurological disorders. The targeted action of this compound on excitatory neurons, while sparing inhibitory interneurons, suggests the potential for improved efficacy and a wider therapeutic margin.[2][3] Further investigation into the clinical implications of this novel pharmacological profile is warranted.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Binding Kinetics of XPC-7724 and Phenytoin
A deep dive into the binding characteristics of a novel selective NaV1.6 inhibitor versus a classic anticonvulsant.
In the landscape of antiepileptic drug development, understanding the precise molecular interactions between a compound and its target is paramount. This guide provides a detailed comparative analysis of the binding kinetics of XPC-7724, a novel and selective inhibitor of the voltage-gated sodium channel NaV1.6, and phenytoin, a long-established, non-selective sodium channel blocker. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the mechanism of action that may translate to improved therapeutic profiles.
Both this compound and phenytoin exert their anticonvulsant effects by modulating the function of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[1] However, their interactions with these channels at the molecular level show significant differences in terms of selectivity, affinity, and the dynamics of binding and unbinding.
Mechanism of Action: A Tale of Two Binders
Phenytoin functions as a non-selective blocker of voltage-gated sodium channels, preferentially binding to the inactivated state of the channel.[1] This state-dependent binding allows phenytoin to selectively dampen the high-frequency neuronal firing characteristic of seizures, while having less effect on normal neuronal activity.
In contrast, this compound exhibits high selectivity for the NaV1.6 isoform, which is predominantly expressed in excitatory neurons.[1][2] Like phenytoin, this compound also demonstrates preferential binding to the inactivated state of the channel.[1] This targeted approach offers the potential for a more focused therapeutic effect with a potentially wider therapeutic window.
Quantitative Comparison of Binding Kinetics
The binding kinetics of a drug to its target are defined by the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d), which is a measure of binding affinity (K_d = k_off / k_on). While direct side-by-side reporting of all these parameters under identical experimental conditions is limited, available data allows for a robust comparative assessment.
| Parameter | This compound | Phenytoin | Key Insights |
| Target Selectivity | Selective for NaV1.6 | Non-selective for NaV isoforms | This compound's selectivity for NaV1.6, an ion channel primarily found in excitatory neurons, suggests a more targeted mechanism of action. |
| Binding Affinity (IC50 / Kd) | IC50 = 0.078 µM (for NaV1.6)[2] | K_d ≈ 1.5 - 19 µM (for inactivated state)[3][4] | This compound demonstrates significantly higher affinity for its target channel compared to phenytoin. |
| Association Rate | Slower equilibration observed (T_obs = 84 s at ~3x IC50)[5] | Faster equilibration observed (T_obs = 1.86 s at ~3x IC50)[5] | The observed association rate for phenytoin is substantially faster than that of this compound at equiactive concentrations. |
| Dissociation Rate (Off-Rate) | Slower off-rate, longer residency time[1][5] | Faster off-rate, shorter residency time[1][5] | This compound remains bound to the NaV1.6 channel for a longer duration, which may contribute to a more sustained inhibitory effect. |
Note: The observed association time (T_obs) is dependent on the concentration of the compound. The values presented here were measured at concentrations approximately three times the IC50 for each drug to allow for a more direct comparison of their kinetic behavior at equiactive levels.[5] The slower equilibration of this compound is attributed to a combination of its slower dissociation rate and the lower concentrations required to achieve a similar level of inhibition due to its higher potency.[5][6]
Experimental Protocols
The determination of the binding kinetics of this compound and phenytoin to voltage-gated sodium channels typically involves electrophysiological techniques, most notably patch-clamp recordings from cells expressing the specific sodium channel isoforms.
Determining IC50 and State Dependence:
A common method to determine the half-maximal inhibitory concentration (IC50) and the state-dependence of the block involves the following steps:
-
Cell Culture: Mammalian cells (e.g., HEK293 cells) are transfected to express the human NaV1.6 channel.
-
Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion channel currents.
-
Voltage Protocol: To assess the affinity for the inactivated state, the cell membrane is held at a depolarized potential (e.g., -50 mV) to induce channel inactivation.
-
Drug Application: A range of concentrations of the test compound (this compound or phenytoin) is applied to the cell.
-
Current Measurement: The resulting sodium current is measured at each concentration.
-
Data Analysis: The concentration-response data is fitted to a Hill equation to determine the IC50 value.
Measuring Association and Dissociation Kinetics:
The rates of drug binding and unbinding can be assessed using specific voltage-clamp protocols:
-
Association Rate (On-Rate):
-
The cell is held at a potential where the channels are in the resting state.
-
The membrane is then depolarized to a potential that induces inactivation, and the test compound is applied simultaneously.
-
The time course of the reduction in the sodium current reflects the rate of drug binding to the inactivated channels. The observed time constant of inhibition (T_obs) can be measured by fitting the current decay to an exponential function.[5]
-
-
Dissociation Rate (Off-Rate):
-
The channels are first equilibrated with the drug in the inactivated state.
-
The membrane is then hyperpolarized to a potential that promotes the transition from the inactivated to the resting state, and the drug is washed out.
-
The time course of the recovery of the sodium current from the block provides an estimate of the drug's dissociation rate. A slower recovery indicates a slower off-rate and a longer residency time at the binding site.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathway of voltage-gated sodium channels and a typical experimental workflow for determining binding kinetics.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [3H]Phenytoin identifies a novel anticonvulsant-binding domain on voltage-dependent sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures and Handling of XPC-7724
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Selective Nav1.6 Channel Inhibitor, XPC-7724.
This document provides essential safety and logistical information for the proper handling and disposal of this compound, a selective inhibitor of the voltage-gated sodium channel Nav1.6. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, biologically active small molecules should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either powder or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage of stock solutions, refer to the manufacturer's recommendations, which are typically at -20°C or -80°C.
Proper Disposal Procedures for this compound
Disclaimer: The following are general guidelines for the disposal of laboratory chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer or supplier of this compound for specific disposal instructions. Institutional and local regulations for hazardous waste disposal must also be followed.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be considered hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), concentration (if in solution), and the appropriate hazard symbols as determined by the SDS or a chemical risk assessment.
-
-
Disposal Pathway:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Reference |
| IC₅₀ for human Nav1.6 | 0.078 µM | [1][2] |
| Selectivity | >100-fold selective for Nav1.6 over other Nav subtypes | [1][2] |
| Solubility in DMSO | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound powder required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve the target concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Mix the working solution thoroughly before adding it to the cells.
-
Electrophysiological Recording of Nav1.6 Inhibition (Whole-Cell Patch-Clamp)
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Nav1.6 channels expressed in a heterologous system (e.g., HEK293 cells) using the whole-cell patch-clamp technique.
Materials:
-
HEK293 cells stably or transiently expressing human Nav1.6
-
Cell culture medium
-
External recording solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.4)
-
Internal pipette solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2)
-
This compound working solutions at various concentrations
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Cell Preparation: Plate the Nav1.6-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -120 mV.
-
Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
-
Drug Application:
-
Establish a stable baseline recording of Nav1.6 currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the sodium currents in the presence of the compound until a steady-state inhibition is reached.
-
Wash out the compound by perfusing with the external solution alone and record the recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium current before, during, and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of action of this compound on the Nav1.6 sodium channel.
Caption: General workflow for the proper disposal of this compound waste.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Functional analysis of three Nav1.6 mutations causing Early Infantile Epileptic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling XPC-7724
Essential Safety Protocols for Handling XPC-7724
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this guidance is based on the best practices for handling potent, uncharacterized research compounds. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any laboratory work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, a conservative approach to PPE is required. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[1] |
| General Laboratory Handling | - Lab coat.- Safety glasses with side shields.- Chemical-resistant gloves (e.g., nitrile). | Basic protection against minimal, incidental contact. |
| Waste Disposal | - Chemical splash goggles.- Chemical-resistant gloves.- Lab coat or gown. | Protection against splashes and contamination during the handling and sealing of waste containers. |
Experimental Protocols: Safe Handling and Disposal of this compound
The following protocols are designed to minimize exposure and ensure the safe handling and disposal of this compound in the absence of specific hazard data.
Pre-Handling Checklist and Area Preparation
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, is readily available.
-
Review Procedures: All personnel involved must be familiar with these handling and emergency procedures.
Step-by-Step Handling Procedure
-
Donning PPE: Put on PPE in the following order: lab coat, inner gloves, respirator (if required), safety glasses/goggles, and outer gloves.
-
Weighing (if solid): If weighing the solid form of this compound, perform this task within a chemical fume hood or other containment device. Use disposable weigh boats.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to prevent splashing.
-
Conducting Experiment: All manipulations of this compound should be carried out within the designated and contained area.
Post-Handling Decontamination and Doffing of PPE
-
Decontaminate Work Surfaces: Clean all work surfaces with an appropriate solvent to deactivate any residual compound.
-
Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination: outer gloves, lab coat, safety glasses/goggles, respirator, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.[2]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.[2][3]
-
Solid waste (e.g., pipette tips, gloves, weigh boats) must be collected in a separate, sealed, and clearly labeled hazardous waste container.[2]
-
-
Labeling:
-
Storage:
-
Store sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible chemicals.[2]
-
-
Final Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Visual Guidance: PPE Selection and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of a potent, uncharacterized research compound like this compound.
Caption: Workflow for the safe handling of potent research compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
